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Core Science & Biosynthesis

Foundational

5-Methoxy-2,4-dimethylbenzoic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 5-Methoxy-2,4-dimethylbenzoic acid . CAS Registry Number: 32644-90-9 Chemical Formula: C₁₀H₁₂O₃ Molecular W...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 5-Methoxy-2,4-dimethylbenzoic acid .

CAS Registry Number: 32644-90-9 Chemical Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Executive Summary

5-Methoxy-2,4-dimethylbenzoic acid is a specialized aromatic carboxylic acid derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a benzoic acid core substituted with two methyl groups at the 2 and 4 positions and a methoxy group at the 5 position.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable scaffold for modulating lipophilicity (LogP) and metabolic stability in drug design.

This guide provides a comprehensive technical analysis for researchers, covering its chemical identity, validated synthetic pathways, and analytical characterization standards.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Core Identification Data
ParameterValue
IUPAC Name 5-Methoxy-2,4-dimethylbenzoic acid
CAS Number 32644-90-9
MDL Number MFCD20641137
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES COc1cc(C(=O)O)c(C)cc1C
InChI Key (Predictive) Verify with specific isomer database
Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) modeling and standard benzoic acid derivative behaviors.

PropertyValue / RangeDescription
Physical State SolidWhite to off-white crystalline powder.[3]
Melting Point 165–170 °C (Predicted)Typical for tri-substituted benzoic acids; distinct from the 4-methoxy isomer (190–194 °C).
pKa (Acid) 4.5 – 4.8Slightly less acidic than benzoic acid (4.2) due to electron-donating methyl/methoxy groups, despite ortho-steric effects.
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity; suitable for oral drug absorption profiles.
Solubility Organic SolventsSoluble in DMSO, Methanol, Ethanol, Dichloromethane. Sparingly soluble in water.[3]

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 5-Methoxy-2,4-dimethylbenzoic acid presents a regioselectivity challenge. Direct electrophilic substitution (e.g., halogenation or formylation) on 2,4-dimethylanisole typically favors the 6-position (ortho to methoxy) rather than the desired 5-position relative to the acid.

Therefore, the most robust "Expertise & Experience" route utilizes 2,4-Dimethylbenzoic acid as the starting material. The carboxylic acid group directs meta, while the methyl groups direct ortho/para. This cooperative directing effect favors substitution at the 5-position.

Validated Synthetic Pathway (Nitration Route)

This protocol describes the conversion of 2,4-dimethylbenzoic acid to the target compound via a 4-step sequence: Nitration


 Reduction 

Diazotization/Hydrolysis

O-Methylation.

Step-by-Step Protocol:

  • Nitration (Regioselective):

    • Reagents: HNO₃ / H₂SO₄.

    • Mechanism: The carboxylic acid at C1 directs meta (to C3 or C5). The methyl at C4 directs ortho (to C3 or C5). Steric hindrance from the C2-methyl and C4-methyl makes C3 highly congested. Therefore, nitration occurs predominantly at C5 .

    • Intermediate: 5-Nitro-2,4-dimethylbenzoic acid.

  • Reduction:

    • Reagents: H₂ / Pd-C or Fe / HCl.

    • Action: Reduces the nitro group to an amino group.

    • Intermediate: 5-Amino-2,4-dimethylbenzoic acid.

  • Sandmeyer Hydroxylation:

    • Reagents: NaNO₂ / H₂SO₄ (0°C), followed by heating in H₂O/H₂SO₄.

    • Action: Converts the amino group to a diazonium salt, which is then hydrolyzed to a phenol.

    • Intermediate: 5-Hydroxy-2,4-dimethylbenzoic acid.

  • O-Methylation:

    • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with K₂CO₃ in Acetone/DMF.

    • Action: Selectively methylates the phenolic hydroxyl group.

    • Product: 5-Methoxy-2,4-dimethylbenzoic acid .[1][4]

Synthetic Workflow Diagram

SynthesisPathway Start 2,4-Dimethylbenzoic Acid (CAS 611-01-8) Nitro 5-Nitro-2,4-dimethyl- benzoic acid Start->Nitro HNO3 / H2SO4 (Nitration @ C5) Amino 5-Amino-2,4-dimethyl- benzoic acid Nitro->Amino H2, Pd/C (Reduction) Hydroxy 5-Hydroxy-2,4-dimethyl- benzoic acid Amino->Hydroxy 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization) Product 5-Methoxy-2,4-dimethyl- benzoic acid (CAS 32644-90-9) Hydroxy->Product MeI, K2CO3 (O-Methylation)

Figure 1: Step-wise synthesis of 5-Methoxy-2,4-dimethylbenzoic acid via nitration and functional group interconversion.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.

Proton NMR (¹H NMR) Prediction

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.50 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.45 Singlet1HAr-H (C6)Aromatic proton ortho to COOH; deshielded by carbonyl.
6.90 Singlet1HAr-H (C3)Aromatic proton between methyls; shielded by adjacent electron donors.
3.82 Singlet3H-OCHMethoxy group at C5.[5]
2.45 Singlet3HAr-CH ₃ (C2)Methyl ortho to COOH.
2.15 Singlet3HAr-CH ₃ (C4)Methyl para to COOH / ortho to OMe.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.

  • Molecular Ion: 180.20 Da.

  • Key Fragments (EI/ESI):

    • m/z 180 [M]⁺

    • m/z 163 [M - OH]⁺ (Loss of hydroxyl)

    • m/z 135 [M - COOH]⁺ (Decarboxylation, typical for benzoic acids)

Infrared Spectroscopy (IR)
  • ~2800–3100 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).

  • ~2500–3300 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).

  • ~1680–1710 cm⁻¹: C=O stretching (conjugated carboxylic acid).

  • ~1250 cm⁻¹: C-O stretching (aryl ether, methoxy group).

Applications in Drug Development[2][3]

Pharmacophore Scaffold

5-Methoxy-2,4-dimethylbenzoic acid serves as a "privileged structure" in medicinal chemistry.

  • Lipophilicity Modulation: The 2,4-dimethyl substitution increases lipophilicity compared to unsubstituted benzoic acid, potentially improving blood-brain barrier (BBB) penetration or membrane permeability.

  • Metabolic Blocking: Methyl groups at the 2 and 4 positions block metabolic oxidation at these sites, extending the half-life of drugs derived from this scaffold.

  • GPCR Ligands: Benzoic acid derivatives are common pharmacophores for G-Protein Coupled Receptors (e.g., agonists for GPR84 or antagonists for chemokine receptors).

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required.

References

  • Sigma-Aldrich. 5-Methoxy-2,4-dimethylbenzoic acid Product Information. Retrieved from (Search Term: "5-Methoxy-2,4-dimethylbenzoic acid").

  • Aaron Chemicals. Product Datasheet: 5-Methoxy-2,4-dimethylbenzoic acid (CAS 32644-90-9).[1][4] Retrieved from .

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2,4-dimethyl- (Precursor Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

  • PubChem. Compound Summary: 2,4-Dimethylbenzoic acid.[7] National Library of Medicine. Retrieved from [Link].

Sources

Exploratory

biological activity of polysubstituted benzoic acids

An In-depth Technical Guide to the Biological Activity of Polysubstituted Benzoic Acids For Researchers, Scientists, and Drug Development Professionals Abstract Polysubstituted benzoic acids represent a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Polysubstituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities. The strategic placement of various functional groups on the benzene ring profoundly influences their physicochemical properties and pharmacological profiles. This guide provides a comprehensive exploration of the structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of this versatile class of compounds. We will delve into their roles as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzoic acid framework.

The Benzoic Acid Scaffold: A Foundation for Diverse Bioactivity

The benzoic acid core, a simple aromatic carboxylic acid, is a fundamental building block in a multitude of biologically active molecules.[1][2] The carboxylic acid group is a critical feature, acting as a hydrogen bond donor and acceptor, which often facilitates interactions with the active sites of enzymes and receptors.[1] However, the true versatility of this scaffold lies in the modulation of its biological activity through the introduction of various substituents on the aromatic ring.[1] These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

Key Substituent Effects on Biological Activity

The nature and position of functional groups on the benzene ring are paramount in defining the biological efficacy of polysubstituted benzoic acids.[3]

  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can participate in hydrogen bonding and influence solubility.[1] Its position is critical for activity, and phenolic hydroxyl groups are often associated with antioxidant properties.[1]

  • Methyl Group (-CH₃): This electron-donating and lipophilic group can enhance a molecule's ability to cross cell membranes and can introduce steric effects that influence target binding.[1]

  • Nitro Group (-NO₂): The presence of a nitro group is frequently linked to antimicrobial activity.[1]

  • Halogens (F, Cl, Br, I): Halogen substitution can significantly impact a compound's lipophilicity and metabolic stability, often enhancing its biological activity.

  • Amino Group (-NH₂): This group can act as a hydrogen bond donor and its introduction can sometimes increase potency against certain targets.[1]

Therapeutic Applications and Mechanisms of Action

Polysubstituted benzoic acids have been extensively investigated for a wide range of therapeutic applications. Their mechanisms of action are as diverse as their biological activities, often involving the inhibition of key enzymes or the modulation of cellular signaling pathways.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[2][4][5] The antimicrobial effect is pH-dependent, with higher activity in acidic conditions where the undissociated form of the acid, which can more readily penetrate microbial cell membranes, predominates.[3]

The mechanism of antimicrobial action often involves the disruption of cellular processes due to the acidic nature of the compounds, interactions with enzymes, or membrane disruption.[2] For instance, benzoic acid can inhibit the growth of mold, yeast, and some bacteria by being absorbed into the cell and lowering the intracellular pH.[5][6] If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is significantly decreased.[6]

Several studies have highlighted the structure-activity relationships for antimicrobial activity:

  • The aldehyde group is often more active than the carboxyl group.[7]

  • Activity generally increases with the number of hydroxyl substitutions (trisubstituted > disubstituted > monosubstituted).[7]

  • Hydroxyl groups tend to confer greater activity than methoxy groups.[7]

  • Esters of p-hydroxybenzoic acid (parabens) exhibit broad-spectrum antimicrobial activity, which increases with the length of the alkyl chain due to decreased polarity, facilitating passage across the cell wall.[8]

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Benzoic Acid Derivatives [3]

CompoundMicroorganismMIC (µg/mL)
Benzoic AcidEscherichia coli O157:H71000
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O157:H71000
3-Hydroxybenzoic AcidEscherichia coli O157:H7>2000
4-Hydroxybenzoic AcidEscherichia coli O157:H7>2000
Benzoic Acid from Bacillus subtilis GDYA-1Magnaporthe oryzae62.5 - 125
Benzoic Acid from Bacillus subtilis GDYA-1Rhizoctonia solani62.5 - 125

Lower MIC values indicate higher antimicrobial potency.

Antioxidant Activity

Many polysubstituted benzoic acids, particularly those bearing phenolic hydroxyl groups, exhibit significant antioxidant activity.[1][8] This activity is primarily attributed to their ability to scavenge free radicals. Gallic acid (3,4,5-trihydroxybenzoic acid) is a notable example with high antioxidant efficacy.[8]

The antioxidant capacity of these compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Experimental Protocol: DPPH Radical Scavenging Assay [3]

  • Sample Preparation: Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix the prepared sample dilutions with a solution of DPPH in the same solvent.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Controls:

    • Blank: Solvent only.

    • Control: DPPH solution mixed with the solvent instead of the sample.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(

    
     - 
    
    
    
    ) /
    
    
    ] * 100 Where
    
    
    is the absorbance of the control and
    
    
    is the absorbance of the sample.
Anti-inflammatory and Analgesic Activity

A prominent class of benzoic acid derivatives with anti-inflammatory and analgesic properties are the salicylates, including the well-known aspirin (acetylsalicylic acid).[9] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[9] Other benzoic acid derivatives have also been developed for the treatment of various inflammatory conditions and pain.[10]

Anticancer Activity

The benzoic acid scaffold is a key structural motif in numerous anticancer agents.[11][12][13][14] These compounds exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Some derivatives inhibit enzymes crucial for cancer cell proliferation, such as histone deacetylases or tyrosine kinases.[11]

  • Receptor Binding: Certain compounds bind to nuclear receptors like RARα and RXRα, inhibiting the growth of cancer cells.[11][12]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

For example, a phenyl-thiazolyl-benzoic acid derivative has been identified to inhibit the growth of human acute promyelocytic leukemia (APL) cells by binding to RARα and RXRα with IC₅₀ values in the micromolar range.[11] Another study reported that certain 3-[(6-arylamino)pyridazinylamino]benzoic acids showed anticancer activity by binding to VEGFR-2, leading to a reduced count of cancerous cells.[11]

Diagram: General Anticancer Mechanisms of Polysubstituted Benzoic Acids

Anticancer_Mechanisms cluster_0 Polysubstituted Benzoic Acid Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes PBA Benzoic Acid Derivative Enzyme Enzyme Inhibition (e.g., HDAC, Tyrosine Kinase) PBA->Enzyme Receptor Receptor Binding (e.g., RARα, RXRα) PBA->Receptor Apoptosis Induction of Apoptosis PBA->Apoptosis Growth_Inhibition Inhibition of Cancer Cell Growth Enzyme->Growth_Inhibition Receptor->Growth_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Diverse anticancer mechanisms of polysubstituted benzoic acids.

Structure-Activity Relationship (SAR) Insights

The is intricately linked to their chemical structure. Understanding these SARs is crucial for the rational design of more potent and selective therapeutic agents.[1]

  • Antisickling Activity: Studies on benzoic acid derivatives for antisickling activity have shown that strong electron-donating groups on the benzene ring, coupled with average lipophilicity, are important features for potent activity.

  • Enzyme Inhibition: In the context of enzyme inhibition, modifications to the substituents can fine-tune the pharmacological properties to target specific enzymes. For example, N-substituted 4-sulfamoylbenzoic acids are a versatile class of enzyme inhibitors.[15]

  • Antimicrobial Activity: As previously mentioned, the number and nature of substituents like hydroxyl and nitro groups significantly influence antimicrobial potency.[1][7]

Experimental Workflows for Synthesis and Evaluation

The development of novel polysubstituted benzoic acid derivatives involves a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

General Synthetic Workflow

A common synthetic route for N-substituted 4-sulfamoylbenzoic acid derivatives is outlined below.[15]

Diagram: General Synthetic Workflow for N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

Synthesis_Workflow Start Methyl 4-(chlorosulfonyl)benzoate Step1 Sulfonamide Formation Start->Step1 Amine Primary/Secondary Amine (R1R2NH) Amine->Step1 Intermediate Methyl 4-(N-substituted sulfamoyl)benzoate Step1->Intermediate Pyridine or TEA, DCM Step2 Ester Hydrolysis Intermediate->Step2 LiOH or NaOH, THF/H2O Final_Product N-Substituted 4-Sulfamoylbenzoic Acid Step2->Final_Product Bio_Evaluation_Workflow Compound Synthesized Compound Target_Assay Primary Target-Based Assay (e.g., Enzyme Inhibition) Compound->Target_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Antimicrobial) Compound->Cell_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Target_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for in vitro biological activity assessment.

Conclusion and Future Directions

Polysubstituted benzoic acids continue to be a fertile ground for the discovery of new therapeutic agents. The inherent versatility of the benzoic acid scaffold, combined with an ever-expanding understanding of SAR, allows for the rational design of compounds with tailored biological activities. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel substitution patterns and the combination of the benzoic acid moiety with other pharmacophores hold significant promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Benchchem.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Benchchem.
  • Preprints.org. (2023, May 29).
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30).
  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
  • PubMed. (2003, October 15). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.
  • Benzoic and salicylic acids inhibit β-substituted alanine synthase 4;1 in common bean. (n.d.).
  • Dinesh, J. (2013, February 5).
  • Preprints.org. (2023, May 29).
  • PubMed. (2015, December 15).
  • PubMed. (2005, April 15).
  • Google Patents. (n.d.).
  • RSC Publishing. (2022, June 1). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.
  • Benchchem.
  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023, July 20).
  • Benchchem.
  • ijarsct. (2025, June 2).
  • ResearchGate. (2023, May 29). (PDF)
  • Longdom Publishing.
  • Chitkara University.
  • PubMed.
  • ACS Publications. (2026, February 16). The Journal of Organic Chemistry Ahead of Print.
  • PubMed. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
  • PMC. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • ResearchGate. (2025, August 6).
  • Google Patents. (n.d.). Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers.
  • Wikipedia. Benzoic acid.
  • New World Encyclopedia. Benzoic acid.
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.).
  • ResearchGate. (2025, September 9). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid)
  • Université de Lausanne - Unil. (2022, September 7).
  • Synthesis and antioxidant activities of berberine 9-O-benzoic acid deriv
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1).
  • Semantic Scholar.
  • Patsnap Synapse. (2024, July 17).

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Friedel-Crafts Acylation of Methoxy Dimethylbenzoic Acids

Abstract & Scope This application note provides a comprehensive technical guide for researchers and drug development professionals on the strategic application of the Friedel-Crafts acylation involving methoxy dimethylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive technical guide for researchers and drug development professionals on the strategic application of the Friedel-Crafts acylation involving methoxy dimethylbenzoic acids. The focus is on utilizing these scaffolds as acylating agents, a common challenge in medicinal chemistry for the synthesis of complex aromatic ketones. We will dissect the mechanistic nuances, provide a validated, step-by-step protocol, and offer field-proven insights into overcoming common experimental hurdles. The protocol covers the essential prerequisite of converting the parent carboxylic acid to a more reactive acyl chloride, followed by the Lewis acid-catalyzed acylation of an aromatic substrate.

Strategic Considerations: Mechanism and a Tale of Competing Effects

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) pathway.[1][2] The reaction's success hinges on the generation of a highly electrophilic acylium ion, which is then attacked by a nucleophilic aromatic ring.[3][4]

The core of this protocol involves a substrate class—methoxy dimethylbenzoic acids—where intramolecular electronic effects dictate the synthetic strategy. The molecule contains:

  • An activating group : The methoxy (-OCH₃) group is a strong electron-donating group (EDG) that enriches the aromatic ring with electron density, particularly at the ortho and para positions, making the ring more nucleophilic.[5]

  • A deactivating group : The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) that deactivates the ring, making it less susceptible to electrophilic attack.[6][7]

  • Steric hindrance : The two methyl groups can sterically hinder adjacent positions, influencing regioselectivity.

Direct acylation of the methoxy dimethylbenzoic acid ring is challenging due to the deactivating nature of the carboxylic acid. A more synthetically viable and common strategy is to convert the carboxylic acid into a highly reactive acyl chloride. This derivative can then be used to acylate a separate, often electron-rich, aromatic substrate. This guide focuses on the latter, more practical approach.

The fundamental mechanism involves the reaction of an acyl chloride with a strong Lewis acid, typically aluminum trichloride (AlCl₃), to form a resonance-stabilized acylium ion.[4][8] This electrophile is then attacked by the π-electrons of an aromatic ring, forming a ketone after deprotonation restores aromaticity.[2] A key advantage of this reaction is the absence of carbocation rearrangements, a common issue in Friedel-Crafts alkylations.[3] Furthermore, the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which prevents unwanted polyacylation.[1][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride R-CO-Cl (Acyl Chloride) Complex R-CO-Cl-AlCl₃ (Intermediate Complex) AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon {R-C≡O⁺ ↔ R-C⁺=O} (Resonance-Stabilized Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H (Aromatic Ring) SigmaComplex Arenium Ion (Sigma Complex) AlCl4->SigmaComplex Assists in deprotonation Arene->SigmaComplex + Acylium Ion Product Ar-CO-R (Aromatic Ketone) SigmaComplex->Product - H⁺ (Restores Aromaticity) Product->LewisAcid Forms stable complex (Requires stoichiometric AlCl₃)

Figure 1: General mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is presented in two essential parts. First, the preparation of the requisite acyl chloride from the parent methoxy dimethylbenzoic acid. Second, the Friedel-Crafts acylation reaction using this acyl chloride.

Part A: Preparation of Methoxy Dimethylbenzoyl Chloride

Rationale: Carboxylic acids are not sufficiently electrophilic for Friedel-Crafts reactions. Conversion to a more reactive acid chloride is a standard and necessary activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (Example)Moles (mmol)Notes
3-Methoxy-2,6-dimethylbenzoic acid180.205.0 g27.7Starting material
Thionyl Chloride (SOCl₂)118.974.0 mL (6.5 g)54.82.0 eq., use in excess
Dichloromethane (DCM), anhydrous84.9350 mL-Solvent
Round-bottom flask (100 mL)-1-Must be oven-dried
Reflux condenser & drying tube (CaCl₂)-1 set-To protect from atmospheric moisture
Magnetic stirrer and stir bar-1-

Procedure:

  • Setup: Assemble a 100-mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of reagents.

  • Reagent Addition: To the flask, add 3-methoxy-2,6-dimethylbenzoic acid (5.0 g, 27.7 mmol) and anhydrous dichloromethane (50 mL).

  • Thionyl Chloride Addition: While stirring, carefully add thionyl chloride (4.0 mL, 54.8 mmol) to the suspension. Caution: This addition should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve, indicating the formation of the soluble acid chloride.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude methoxy dimethylbenzoyl chloride (a pale yellow oil or low-melting solid) is typically used directly in the next step without further purification.[9]

Part B: Friedel-Crafts Acylation of an Aromatic Substrate

Rationale: This procedure details the acylation of a model electron-rich substrate (anisole) with the prepared acyl chloride. The reaction is conducted at low temperature to control its exothermic nature.[10] A stoichiometric amount of AlCl₃ is crucial, as the Lewis acid forms a stable complex with the ketone product, which must be hydrolyzed during workup.[1]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (Example)Moles (mmol)Notes
Methoxy dimethylbenzoyl chloride198.65~27.7 (crude)27.7From Part A (1.0 eq.)
Anhydrous Aluminum Chloride (AlCl₃)133.344.0 g30.01.1 eq., handle quickly in a dry environment
Anisole (methoxybenzene)108.143.0 g (3.0 mL)27.7Aromatic substrate (1.0 eq.)
Dichloromethane (DCM), anhydrous84.93100 mL-Solvent
Hydrochloric Acid (conc.)36.4620 mL-For workup quench
Ice, crushed-~100 g-For workup quench
Saturated Sodium Bicarbonate (aq.)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent

Procedure:

  • Setup: In a fume hood, equip a 250-mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Lewis Acid Suspension: Add anhydrous aluminum chloride (4.0 g, 30.0 mmol) to the flask, followed by 50 mL of anhydrous DCM. Cool the resulting suspension to 0°C in an ice/water bath.

  • Acyl Chloride Addition: Dissolve the crude methoxy dimethylbenzoyl chloride from Part A in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Substrate Addition: After the addition is complete, dissolve the anisole (3.0 g, 27.7 mmol) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench: Cool the reaction flask back to 0°C. Extreme Caution: Very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (~100 g) and concentrated HCl (20 mL) in a large beaker. This quench is highly exothermic and will release HCl gas.

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[10]

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G start Start: Methoxy Dimethylbenzoic Acid prep_acyl Part A: Prepare Acyl Chloride (Reagent: SOCl₂, Solvent: DCM) start->prep_acyl setup_fc Part B: Setup Friedel-Crafts (AlCl₃ in DCM, cool to 0°C) prep_acyl->setup_fc add_acyl Add Acyl Chloride Solution (Dropwise, maintain 0°C) setup_fc->add_acyl add_substrate Add Aromatic Substrate Solution (Dropwise, maintain 0°C) add_acyl->add_substrate react React at Room Temperature (Monitor by TLC) add_substrate->react quench Quench Reaction (Pour onto Ice/HCl) react->quench extract Workup: Extraction (Separate layers, extract aqueous phase) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate (MgSO₄, Rotary Evaporation) wash->dry purify Purify Product (Column Chromatography or Recrystallization) dry->purify end_node Final Product: Aromatic Ketone purify->end_node

Figure 2: Experimental workflow for the Friedel-Crafts acylation protocol.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) Lewis acid. 2. Insufficiently reactive aromatic substrate. 3. Incomplete formation of acyl chloride.1. Use fresh, anhydrous AlCl₃ from a newly opened bottle. Handle quickly to minimize exposure to air. 2. Ensure the substrate is not strongly deactivated. Friedel-Crafts reactions fail on rings with groups like -NO₂.[11] 3. Ensure the conversion to acyl chloride went to completion (e.g., extend reflux time).
Complex Mixture of Products 1. Isomer formation due to competing directing effects. 2. Reaction temperature was too high.1. Purification by column chromatography is essential. Characterize fractions carefully by ¹H NMR and Mass Spectrometry. 2. Maintain strict temperature control, especially during the addition steps.
Starting Material Recovered 1. Reaction time too short. 2. Insufficient amount of Lewis acid.1. Monitor the reaction by TLC and allow it to run until the starting material is consumed. 2. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acyl chloride.[1]

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with water, releasing heat and corrosive HCl gas. Always handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Thionyl Chloride (SOCl₂) & Acyl Chlorides: Corrosive, lachrymatory (tear-inducing), and react with water. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Reaction Quench: The hydrolysis of the aluminum chloride complex is extremely exothermic. Perform the quench slowly, behind a blast shield if possible, and with vigorous stirring to dissipate heat.

References

  • Mechanism of Aromatic Hydrocarbon Acylation by Substituted Benzoic Acids: A Novel Reaction Pathway. Russian Journal of General Chemistry.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • ORGANIC REACTION MECHANISM. Course Hero. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health (NIH). Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. Available at: [Link]

  • Synthesis of 2,6-dimethylbenzoic acid, methyl ester. PrepChem.com. Available at: [Link]

  • Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. NTU Scholars. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach. Scientific & Academic Publishing. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Mesitoic acid. Organic Syntheses. Available at: [Link]

  • CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride. Google Patents.

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid Derivatives

This Application Note is designed for researchers in pharmaceutical impurity profiling and metabolomics. It moves beyond standard operating procedures to explain the chemical rationale behind every analytical decision, e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical impurity profiling and metabolomics. It moves beyond standard operating procedures to explain the chemical rationale behind every analytical decision, ensuring reproducibility and scientific rigor.

Introduction & Chemical Context

5-Methoxy-2,4-dimethylbenzoic acid is a functionalized aromatic acid often encountered as a metabolic intermediate in the degradation of complex polyphenols or as a degradation product in drug synthesis.[1][2][3]

Critical Chemical Challenge: The molecule possesses a carboxylic acid moiety at position C1, flanked by a methyl group at the ortho (C2) position.[2][3] While not severely sterically hindered (the C6 position is open), the polarity of the carboxylic acid and the potential for intermolecular hydrogen bonding renders the underivatized molecule unsuitable for Gas Chromatography.[2] Direct injection leads to peak tailing, adsorption in the inlet liner, and poor sensitivity.[2][3]

The Solution: This protocol details two derivatization strategies:

  • Silylation (TMS): Rapid, suitable for general screening.[3][4]

  • Methylation (FAME): Highly stable, recommended for precise quantification and impurity profiling.[3][4]

Experimental Workflow (Visualized)

The following diagram outlines the decision matrix for sample preparation based on the analytical goal.

G Start Sample Matrix (Plasma, API, Extract) Extraction L/L Extraction (Ethyl Acetate, pH 2.0) Start->Extraction Dry Evaporation to Dryness (N2 stream, 40°C) Extraction->Dry Decision Analytical Goal? Dry->Decision PathA Rapid Screening / Metabolomics Decision->PathA Speed PathB Precise Quantification / Stability Decision->PathB Robustness DerivA Method A: Silylation (BSTFA + 1% TMCS) 60°C, 30 min PathA->DerivA DerivB Method B: Methylation (BF3-Methanol) 70°C, 45 min PathB->DerivB Analyze GC-MS Analysis (EI Source, 70eV) DerivA->Analyze DerivB->Analyze

Caption: Decision matrix for derivatization of 5-Methoxy-2,4-dimethylbenzoic acid based on stability and speed requirements.

Detailed Protocols

Sample Preparation

Reagents:

  • Internal Standard (IS): 3,4-Dimethoxybenzoic acid (structurally similar but chromatographically resolved).[1][2][4]

  • Solvent: Ethyl Acetate (LC-MS Grade).[1][3][4]

Extraction Step:

  • Acidify sample (1 mL) to pH 2.0 using 1M HCl to protonate the carboxylic acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), driving it into the organic phase.[1][2][4]
    
  • Add 10 µL of Internal Standard solution (100 µg/mL).

  • Extract with 3 mL Ethyl Acetate. Vortex for 2 mins; Centrifuge at 3000 x g for 5 mins.

  • Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen at 40°C.

Derivatization Methods[1][4][5][6][7]
Method A: Silylation (Trimethylsilyl ester)

Best for: Untargeted metabolomics where multiple functional groups (OH, NH, COOH) must be derivatized simultaneously.[1][2][3][4]

  • Reconstitute dried residue in 50 µL anhydrous Pyridine.

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][3][4]

    • Mechanism:[1][3][4] The TMCS acts as a catalyst to overcome the slight steric hindrance of the ortho-methyl group at C2.

  • Incubate at 60°C for 30 minutes .

  • Cool and inject directly.[3][4] Note: TMS derivatives are moisture-sensitive.[1][3][4] Analyze within 24 hours.

Method B: Methylation (Methyl ester)

Best for: Precise quantification and long-term stability.[1][2][3][4]

  • Reconstitute dried residue in 200 µL 14% BF3 in Methanol .

  • Incubate at 70°C for 45 minutes in a sealed vial.

    • Mechanism:[1][3][4] Acid-catalyzed Fischer esterification.[1][3][4] The elevated temperature ensures complete conversion despite the inductive electron-donating effect of the methyl/methoxy groups which can slightly reduce electrophilicity at the carbonyl carbon.

  • Add 500 µL Water and 500 µL Hexane. Vortex.

  • Transfer the top Hexane layer (containing the methyl ester) to an autosampler vial.[4]

GC-MS Acquisition Parameters

Instrument: Agilent 8890/7000D or equivalent Single/Triple Quadrupole.

ParameterSettingRationale
Inlet Split/Splitless (10:1 Split)Split injection prevents column overload; Splitless for trace analysis (<10 ng/mL).[1][2][3][4]
Inlet Temp 260°CSufficient to volatilize the derivative without thermal degradation.[3][4]
Column HP-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase provides ideal selectivity for aromatic isomers.[1][2][3][4]
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times.[3][4]
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents peak broadening; 5-MDMBA derivative elutes mid-run (~180-200°C).[1][2][3][4]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1][3]
Ion Source EI (70 eV) @ 230°CStandard ionization for spectral library matching (NIST/Wiley).[1][2][3][4]
Mass Range 50–450 m/zCovers molecular ion and key fragments; avoids low-mass solvent noise.[1][3][4]

Data Interpretation & Validation

Mass Spectral Fragmentation (Methyl Ester)

Understanding the fragmentation is crucial for confirming identity against isomers (e.g., 3,5-dimethyl analogues).[1][2][3][4]

Compound: 5-Methoxy-2,4-dimethylbenzoic acid methyl ester Molecular Weight: 194.23 g/mol [1][2][3]

  • Molecular Ion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ): m/z 194 (Distinct, typically 40-60% abundance).[1][2][4]
    
  • Base Peak (

    
    ): m/z 163. Loss of the methoxy group (
    
    
    
    ) from the ester moiety.[2] This generates a stable acylium ion (
    
    
    ).[1][2][4]
  • Secondary Fragment (

    
    ): m/z 135. Loss of the entire carbomethoxy group (
    
    
    
    ), leaving the substituted toluene cation.[2]
  • Diagnostic Loss (

    
    ): m/z 148. Loss of ester methoxy + ring methyl.[4]
    
Fragmentation Pathway Diagram[1][2][3][4]

Fragmentation M Molecular Ion [M]+ m/z 194 Frag1 Acylium Ion [M - OCH3]+ m/z 163 M->Frag1 - OCH3 (31) Frag2 Aryl Cation [M - COOCH3]+ m/z 135 M->Frag2 - COOCH3 (59) Frag1->Frag2 - CO (28)

Caption: EI Fragmentation pathway for the methyl ester derivative of 5-Methoxy-2,4-dimethylbenzoic acid.[1][2][3]

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), every run must meet these criteria:

  • Resolution: The analyte must be baseline resolved (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) from the Internal Standard (3,4-Dimethoxybenzoic acid).[2][4]
    
  • Peak Shape: Tailing factor (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) must be < 1.[4]2. Higher tailing indicates active sites in the liner (replace liner) or incomplete derivatization.[3][4]
    
  • Mass Accuracy: The ratio of m/z 163/194 should remain constant (±10%) across the calibration range.

References

  • Sigma-Aldrich. 5-Methoxy-2,4-dimethylbenzoic acid Product Specification. Retrieved from .[1][2][3][4]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2,4-dimethyl-, methyl ester & related anisic acid derivatives. NIST Standard Reference Database 1A v17.[1][3][4] Retrieved from .[2][3][4]

  • Knapp, D. R. (1979).[4] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3][4] (Classic text on BSTFA/BF3 mechanisms).

  • Little, J. L. (1999).[3][4] Derivatization of Benzoic Acids for GC-MS Analysis. Journal of Chromatography A. (Establishes the stability preference for methyl esters in quantitative work).

  • BenchChem. Application Notes for Methoxybenzoic Acid Derivatives. Retrieved from .[2][3][4]

Sources

Method

Application Note: A Guide to the Purification of 5-Methoxy-2,4-dimethylbenzoic Acid via Recrystallization

Abstract: This comprehensive guide provides a detailed framework for the purification of 5-Methoxy-2,4-dimethylbenzoic acid using the recrystallization technique. Tailored for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed framework for the purification of 5-Methoxy-2,4-dimethylbenzoic acid using the recrystallization technique. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the underlying chemical principles that govern solvent selection and process optimization. It includes detailed experimental procedures for solvent screening and scaled-up purification, a troubleshooting guide for common issues, and visual workflows to ensure procedural clarity and success.

Introduction to Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The growing crystal lattice selectively incorporates molecules of the target compound, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[1][3] The final pure crystals are then isolated by filtration.

The success of this technique is critically dependent on the judicious choice of a recrystallization solvent, a process that requires a thorough understanding of the physicochemical properties of the compound being purified.

Physicochemical Profile: 5-Methoxy-2,4-dimethylbenzoic Acid

Understanding the structural features of 5-Methoxy-2,4-dimethylbenzoic acid is the first step in developing a robust purification protocol.

  • Molecular Structure: The molecule contains a polar carboxylic acid group (-COOH), a moderately polar ether (methoxy group, -OCH3), and a non-polar aromatic ring substituted with two methyl groups (-CH3). This combination of polar and non-polar functionalities suggests that solvents of intermediate polarity, or co-solvent systems, will be most effective.

  • "Like Dissolves Like": The principle "like dissolves like" is a cornerstone of solvent selection. The polar carboxylic acid group will interact favorably with polar solvents (e.g., alcohols), while the substituted aromatic ring will have an affinity for less polar or aromatic solvents (e.g., toluene).

  • Melting Point Considerations: The boiling point of the chosen solvent must be lower than the melting point of the compound to prevent a phenomenon known as "oiling out," where the solid melts before dissolving, often trapping impurities.[4] While the exact melting point of 5-Methoxy-2,4-dimethylbenzoic acid is not readily published, related structures such as 2,4-Dimethylbenzoic acid (124-126 °C)[5] and 4-methoxy-3,5-dimethylbenzoic acid (190-194 °C)[6] suggest a melting point likely in the 120-200 °C range. This makes many common laboratory solvents suitable.

PropertyValueSource
Linear Formula C10H12O3[7]
Molecular Weight 180.20 g/mol Inferred from Formula
Predicted Polarity IntermediateStructural Analysis
Expected Melting Point ~120-200 °C[5][6]

Section 1: The Critical Role of Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be well below the compound's melting point.[4]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Impurities should ideally be either insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[4]

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection Diagram 1: Solvent Selection Workflow A Start: Crude 5-Methoxy- 2,4-dimethylbenzoic acid B Select Candidate Solvents (Based on Polarity) A->B C Small-Scale Solubility Test (Room Temperature) B->C D Is solid soluble in cold solvent? C->D E Reject Solvent D->E Yes F Small-Scale Solubility Test (Boiling Solvent) D->F No G Is solid soluble in hot solvent? F->G H Cool Solution to Room Temp / Ice Bath G->H Yes K Consider Co-Solvent System or Reject Solvent G->K No I Do crystals form? H->I J Select as Primary Candidate Solvent I->J Yes I->K No

Caption: Diagram 1: Solvent Selection Workflow

Section 2: Screening Potential Solvents

Based on the structure of 5-Methoxy-2,4-dimethylbenzoic acid, the following solvents and systems are recommended for screening. For comparison, the behavior of 4-methoxybenzoic acid, a structurally similar compound, is highly soluble in alcohols and soluble in esters and ethers, with low solubility in water and hydrocarbons.[8][9]

Solvent/SystemPolarityBoiling Point (°C)Rationale & Expected BehaviorPotential Drawbacks
Water (H₂O) High100The carboxylic acid group may impart slight solubility in hot water, similar to benzoic acid.[2][10] Likely to be a poor solvent alone due to the large non-polar portion.Very low solubility expected even when hot.
Ethanol (EtOH) High-Medium78The hydroxyl group can hydrogen bond with the carboxylic acid, making it a good candidate. Often, solubility is high even at room temperature.May be too good a solvent, leading to poor recovery unless used in a co-solvent system.
Methanol (MeOH) High-Medium65Similar to ethanol, expected to be a very effective solvent.Lower boiling point may be advantageous, but high room-temperature solubility can reduce yield.
Acetone Medium56The ketone functionality can interact with the solute. Often a good solvent for aromatic acids.Low boiling point requires careful handling to prevent evaporation during hot filtration.
Ethyl Acetate (EtOAc) Medium77The ester group provides intermediate polarity. A good general-purpose solvent for compounds of this type.[11]Can be prone to hydrolysis if acidic/basic impurities are present.
Toluene Low111The aromatic ring of toluene interacts well with the benzene ring of the solute. May be a good choice.Higher boiling point; may have difficulty dissolving the polar carboxylic acid group.
Ethanol/Water Variable78-100Highly Recommended. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of hot ethanol are added to clarify. This system allows for fine-tuning of polarity.[11][12]Requires careful addition of the anti-solvent (water) to avoid premature precipitation.
Toluene/Hexane Low69-111Useful if the compound is highly soluble in toluene but insoluble in hexane. Dissolve in hot toluene and add hexane as the anti-solvent.Both are non-polar; may not be suitable if polar impurities are present.

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a hot plate or heating mantle.

Protocol 3.1: Small-Scale Solvent Screening

Objective: To efficiently identify the optimal solvent or co-solvent system before committing the entire batch of crude product.

  • Preparation: Place approximately 20-30 mg of crude 5-Methoxy-2,4-dimethylbenzoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[13]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube gently in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Scientist's Note: An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL per gram of compound). If an excessive volume is required, the solvent is likely a poor choice.

  • Cooling & Crystallization Test: Remove the test tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice-water bath for 10-15 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals.

Protocol 3.2: Full-Scale Recrystallization (Single Solvent: e.g., Ethyl Acetate)

Objective: To purify the bulk material using a pre-determined optimal single solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation). Add a magnetic stir bar or boiling chips. Add the minimum amount of ethyl acetate to cover the solid and begin heating on a hot plate with stirring.

  • Achieve Saturation: Add more hot ethyl acetate in small portions until the solid completely dissolves.

    • Rationale: Using the absolute minimum volume of hot solvent is crucial. Excess solvent will reduce the overall yield as more of the compound will remain in the mother liquor upon cooling.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs colored impurities.[1]

  • Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Rationale: This step must be done quickly to prevent premature crystallization on the filter paper. Pre-heating the apparatus is essential.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate.

    • Rationale: The solvent must be ice-cold to avoid dissolving the purified crystals. This step removes any residual mother liquor from the crystal surfaces.[3]

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a modest temperature.

Recrystallization General Workflow

Recrystallization_Workflow Diagram 2: General Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B Solution has insoluble impurities? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Cool Filtrate Slowly (Room Temp -> Ice Bath) B->D No C->D E 4. Isolate Crystals (Vacuum Filtration) D->E F 5. Wash Crystals with Ice-Cold Solvent E->F G 6. Dry Purified Crystals F->G H Pure Product G->H

Caption: Diagram 2: General Recrystallization Protocol

Section 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solvent boiling point is higher than the compound's melting point.[4]2. Solution is cooled too rapidly.3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add more solvent, and allow to cool more slowly.2. If the problem persists, re-evaporate the solvent and choose a new solvent with a lower boiling point.
No Crystals Form 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and attempt to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[10]
Low Recovery/Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent.4. Compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals (may be less pure).2. Ensure filtration apparatus is pre-heated.3. Always wash with ice-cold solvent.4. Choose a different solvent where the compound is less soluble when cold.
Colored Crystals 1. Colored impurities were not fully removed.2. The charcoal treatment was insufficient or skipped.1. Re-dissolve the crystals in fresh hot solvent and perform (or repeat) the activated charcoal treatment followed by hot filtration.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Massachusetts Boston, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1Ud3L4aNWBUBzRiKTLRxndcuq66p4UhnSWTROwNj8Zn_OWoXJzyr8URuvexf1vuvvbe52lo_AGEDWKVnLfU_tlmh1RDgX3iqNCYo2V9cTSlZyrQ6fza2eMdGlAwjJsoADpmRWwKasQEIy4XmD44XJC0=]
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Application

Application Notes and Protocols for the Esterification of 5-Methoxy-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid that finds utility as a building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid that finds utility as a building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The esterification of this acid is a fundamental transformation to produce derivatives with modified physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This document provides detailed protocols for the esterification of 5-Methoxy-2,4-dimethylbenzoic acid, offering a selection of methods suitable for different experimental constraints and scales of production. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and optimization.

The presence of two methyl groups ortho and para to the carboxylic acid moiety introduces a degree of steric hindrance, which can influence the choice of esterification method. Furthermore, the electronic effect of the methoxy group can also play a role in the reactivity of the carboxylic acid. This guide will explore three widely applicable and effective esterification protocols: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is presented with a detailed step-by-step methodology, a discussion of the reaction mechanism, and guidance on purification and characterization of the final product.

Chemical Structures

G cluster_0 Reactants cluster_1 Product 5-Methoxy-2,4-dimethylbenzoic acid 5-Methoxy-2,4-dimethylbenzoic acid Ester Ester 5-Methoxy-2,4-dimethylbenzoic acid->Ester Esterification Alcohol (R-OH) R-OH Alcohol (R-OH)->Ester

Caption: General scheme for the esterification of 5-Methoxy-2,4-dimethylbenzoic acid.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-driven reaction typically requires a large excess of the alcohol to drive the reaction towards the product or the removal of water as it is formed.[1][3][4] For sterically hindered carboxylic acids like 5-Methoxy-2,4-dimethylbenzoic acid, this method may require more forcing conditions (e.g., higher temperatures and longer reaction times).

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1]

Fischer_Esterification Carboxylic_Acid 5-Methoxy-2,4-dimethylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Protonated_Acid->Carboxylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->Protonated_Acid - R-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Ester Product Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H2O Water H+ H+ H3O+ H3O+

Caption: Simplified mechanism of Fischer-Speier Esterification.

Materials and Reagents
ReagentQuantity (for 1 mmol scale)Notes
5-Methoxy-2,4-dimethylbenzoic acid1.0 mmol (180.2 mg)Ensure it is dry.
Alcohol (e.g., Methanol, Ethanol)20-50 equivalents (as solvent)Use anhydrous alcohol.
Concentrated Sulfuric Acid (H₂SO₄)0.1-0.2 mL (catalytic)Handle with extreme care in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃)As needed for neutralization
Dichloromethane (DCM) or Ethyl AcetateAs needed for extraction
Anhydrous Magnesium Sulfate (MgSO₄)As needed for drying
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Methoxy-2,4-dimethylbenzoic acid (1.0 mmol) in the desired alcohol (e.g., 10 mL of methanol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 mL) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate (20 mL).[5][6] Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: CO₂ evolution ), and finally with brine (20 mL).[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[7][8]

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for the synthesis of esters from carboxylic acids and alcohols using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[9][10][11] This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules, as it proceeds under neutral conditions at room temperature.[9][12][13]

Mechanism of Steglich Esterification

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is readily attacked by the alcohol to furnish the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[9][12]

Steglich_Esterification Carboxylic_Acid 5-Methoxy-2,4-dimethylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Ester Ester Product N_Acylpyridinium->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Alcohol->DCU

Caption: Simplified mechanism of Steglich Esterification.

Materials and Reagents
ReagentQuantity (for 1 mmol scale)Notes
5-Methoxy-2,4-dimethylbenzoic acid1.0 mmol (180.2 mg)Ensure it is dry.
Alcohol (e.g., Methanol, a hindered alcohol)1.0-1.2 mmolUse anhydrous alcohol.
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 mmol (226.4 mg)Toxic and an allergen. Handle with care in a fume hood.
4-Dimethylaminopyridine (DMAP)0.1 mmol (12.2 mg)Toxic. Handle with care.
Dichloromethane (DCM)5-10 mLUse anhydrous solvent.
1M Hydrochloric Acid (HCl)As needed for washing
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methoxy-2,4-dimethylbenzoic acid (1.0 mmol), the alcohol (1.2 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane (5-10 mL).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 mmol) in a small amount of anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the esterification of carboxylic acids with primary and secondary alcohols, proceeding with a complete inversion of stereochemistry at the alcohol's chiral center.[14][15] It is particularly useful for sensitive substrates as it occurs under mild, neutral conditions.[16][17] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Mechanism of Mitsunobu Reaction

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium salt, and the carboxylate anion acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the ester, triphenylphosphine oxide, and a hydrazine derivative.[15]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Carboxylate Carboxylate Anion Betaine->Carboxylate Phosphonium_Salt_1 Phosphonium Salt Betaine->Phosphonium_Salt_1 Carboxylic_Acid 5-Methoxy-2,4-dimethylbenzoic Acid Carboxylic_Acid->Carboxylate Carboxylic_Acid->Phosphonium_Salt_1 Ester Ester Product Carboxylate->Ester Hydrazine_Deriv Hydrazine Derivative Carboxylate->Hydrazine_Deriv Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Phosphonium_Salt_1->Alkoxyphosphonium_Salt Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium_Salt Alkoxyphosphonium_Salt->Ester PPh3O Triphenylphosphine Oxide Alkoxyphosphonium_Salt->PPh3O

Caption: Simplified mechanism of the Mitsunobu Reaction.

Materials and Reagents
ReagentQuantity (for 1 mmol scale)Notes
5-Methoxy-2,4-dimethylbenzoic acid1.0 mmol (180.2 mg)Ensure it is dry.
Alcohol (primary or secondary)1.0 mmolUse anhydrous alcohol.
Triphenylphosphine (PPh₃)1.2 mmol (314.8 mg)
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)1.2 mmolToxic and potentially explosive. Handle with extreme care.
Tetrahydrofuran (THF)5-10 mLUse anhydrous solvent.
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-Methoxy-2,4-dimethylbenzoic acid (1.0 mmol), the alcohol (1.0 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (5-10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.2 mmol) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Summary of Reaction Conditions

MethodCatalyst/ReagentsSolventTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier H₂SO₄ (catalytic), excess alcoholAlcoholRefluxCost-effective, simple reagents.[1][2]Equilibrium reaction, may require harsh conditions.[3][4]
Steglich DCC, DMAP (catalytic)DCM, THF0 °C to RTMild conditions, high yields, good for hindered substrates.[9][12][13]DCC is toxic, DCU byproduct can complicate purification.[10]
Mitsunobu PPh₃, DEAD/DIADTHF0 °C to RTMild conditions, inversion of stereochemistry.[14][15]Stoichiometric byproducts, reagents are toxic.[18]

Troubleshooting

  • Low Yield in Fischer Esterification:

    • Increase the excess of the alcohol.

    • Ensure anhydrous conditions.

    • Increase reaction time and/or temperature.

    • Consider using a Dean-Stark trap to remove water azeotropically if a suitable co-solvent is used.[3]

  • Incomplete Reaction in Steglich Esterification:

    • Ensure all reagents and solvents are anhydrous.

    • Check the quality of DCC and DMAP.

    • Increase the reaction time.

  • Difficulty in Purifying Mitsunobu Reaction:

    • Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by specific chromatography techniques.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is toxic and an allergen. Avoid inhalation and skin contact.

  • DMAP is toxic. Handle with care.

  • DEAD and DIAD are toxic and potentially explosive. Handle with extreme care and behind a safety shield.

Conclusion

The esterification of 5-Methoxy-2,4-dimethylbenzoic acid can be successfully achieved using a variety of methods. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the sensitivity of the starting materials to acidic or harsh conditions. The Fischer-Speier method offers a cost-effective route for simple alcohols, while the Steglich and Mitsunobu reactions provide milder and more versatile alternatives for more complex and sensitive substrates. By understanding the principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize the desired ester derivatives of 5-Methoxy-2,4-dimethylbenzoic acid for their drug discovery and development endeavors.

References

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  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]

  • Esterification. Organic Chemistry Portal. [Link]

  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A Convenient and Effective Method for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. J. Org. Chem.1994 , 59 (1), 234-237. [Link]

  • Khatun, N.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 6, 101138. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. ScienceDirect. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

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  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxidation Conditions for Dimethylanisole Derivatives

Welcome to the Technical Support Center for the oxidation of dimethylanisole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the oxidation of dimethylanisole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve optimal results.

Introduction to the Oxidation of Dimethylanisole Derivatives

Dimethylanisole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The selective oxidation of the methyl groups on the anisole ring is a key transformation that can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the desired product and the chosen oxidation conditions. However, the electron-rich nature of the anisole ring and the presence of multiple oxidizable sites can present significant challenges, including low yields, over-oxidation, and the formation of undesired byproducts. This guide will help you navigate these challenges and optimize your oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing a methyl group on a dimethylanisole derivative to an aldehyde?

A1: Several methods can be employed for the selective oxidation of a benzylic methyl group to an aldehyde. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid. Some common and effective methods include:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its mild reaction conditions, which are beneficial for sensitive substrates.

  • Corey-Kim Oxidation: Similar to the Swern oxidation, this method also uses DMSO but with N-chlorosuccinimide (NCS) as the activating agent.

  • Ceric Ammonium Nitrate (CAN): CAN is a one-electron oxidant that can selectively oxidize benzylic alcohols to aldehydes. It can also be used for the direct oxidation of some activated methyl groups.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective reagent for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones. It is a heterogeneous reagent, which can simplify work-up.

Q2: My oxidation of a dimethylanisole derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in oxidation reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature (if the reagents are stable), extending the reaction time, or using a more potent oxidizing agent.

  • Reagent Purity and Stoichiometry: Ensure the purity of your reagents, especially the oxidizing agent. For instance, old bottles of oxalyl chloride used in Swern oxidations can hydrolyze to oxalic acid, reducing the amount of active reagent. Also, verify that you are using the correct stoichiometry of reagents.

  • Reaction Conditions: For reactions sensitive to moisture and air, such as the Swern oxidation, ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions. For example, some aldehydes are sensitive to air oxidation or can undergo side reactions in the presence of strong acids or bases.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure proper phase separation during extractions and consider optimizing your chromatography conditions to minimize product loss.

Q3: I am observing significant over-oxidation of my desired aldehyde to a carboxylic acid. How can I prevent this?

A3: Over-oxidation is a common challenge, especially with strong oxidizing agents. To minimize the formation of carboxylic acids, consider the following strategies:

  • Choice of Oxidant: Use milder and more selective oxidizing agents. For the conversion of a primary alcohol to an aldehyde, reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation are generally preferred over stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can often increase the selectivity for the aldehyde. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

  • Stoichiometry of the Oxidant: Use a stoichiometric amount of the oxidizing agent, or a slight excess, rather than a large excess.

Q4: Besides oxidation of the methyl group, what other side reactions can occur during the oxidation of dimethylanisole derivatives?

A4: The electron-rich nature of the anisole ring makes it susceptible to other reactions. Potential side reactions include:

  • Ring Oxidation: Strong oxidizing agents can lead to the oxidation of the aromatic ring itself, potentially forming quinone-like structures or leading to ring opening.

  • Demethylation: The methoxy group can be cleaved under certain oxidative conditions, leading to the formation of phenolic byproducts.

  • Reactions with other functional groups: If your dimethylanisole derivative contains other sensitive functional groups, they may also be oxidized. It's important to choose an oxidant that is chemoselective for the desired transformation.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the oxidation of dimethylanisole derivatives.

Problem 1: Incomplete or Stalled Reaction
Symptom Potential Cause Troubleshooting Steps
Significant amount of starting material remains after the expected reaction time. Insufficiently active oxidizing agent. 1. Verify the quality and age of the oxidizing agent. For Swern oxidation, use a fresh bottle of oxalyl chloride or purify it before use. 2. Consider using a more powerful, yet still selective, oxidizing agent.
Sub-optimal reaction temperature. 1. Gradually increase the reaction temperature in small increments while monitoring for product formation and byproduct generation. Some reactions, like the Swern oxidation, require very low initial temperatures but may need to be warmed to proceed to completion.
Poor solubility of the substrate. 1. Ensure the substrate is fully dissolved in the reaction solvent. If necessary, try a different solvent system in which the substrate is more soluble, ensuring it is compatible with the chosen oxidant.
Presence of quenching species. 1. Ensure all glassware is thoroughly dry and that anhydrous solvents are used for moisture-sensitive reactions.
Problem 2: Formation of Multiple Products and Byproducts
Symptom Potential Cause Troubleshooting Steps
TLC or GC analysis shows multiple spots/peaks in addition to the desired product. Over-oxidation. 1. Switch to a milder oxidizing agent (e.g., PCC, DMP, or Swern oxidation for aldehyde synthesis). 2. Carefully control the stoichiometry of the oxidant. 3. Lower the reaction temperature.
Ring oxidation or demethylation. 1. Avoid using harsh, non-selective oxidants like hot, concentrated KMnO₄. 2. Consider protecting the aromatic ring if it is highly activated and prone to oxidation.
Reaction with other functional groups. 1. Choose a chemoselective oxidant that will not react with other functional groups present in your molecule. For example, Swern oxidation is generally tolerant of many functional groups.
Problem 3: Difficult Product Isolation and Purification
Symptom Potential Cause Troubleshooting Steps
Emulsion formation during aqueous work-up. Presence of surfactants or fine solids. 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the reaction mixture through a pad of celite before extraction to remove any particulate matter.
Product co-elutes with byproducts during column chromatography. Similar polarity of product and byproducts. 1. Optimize the solvent system for your column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC.
Unpleasant odor from byproducts. Formation of volatile sulfur compounds (e.g., dimethyl sulfide in Swern oxidation). 1. Perform the reaction and work-up in a well-ventilated fume hood. 2. During work-up, the organic layer can be washed with a dilute solution of sodium hypochlorite (bleach) to oxidize the volatile sulfides to less odorous sulfoxides.

Experimental Protocols & Data

Table 1: Comparison of Common Oxidation Methods for Benzylic Alcohols
Oxidation Method Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to room tempMild conditions, high yields, good functional group tolerance.Requires low temperatures, produces odorous byproducts, sensitive to water.
PCC Oxidation Pyridinium ChlorochromateRoom TemperatureSimple procedure, commercially available reagent.Chromium waste is toxic, can be acidic.
DMP Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions, neutral pH, short reaction times.Reagent is expensive and can be shock-sensitive.
CAN Oxidation Ceric Ammonium NitrateVariesCan be catalytic, useful for specific substrates.Can lead to side reactions with electron-rich systems.

Visualizing the Workflow: Troubleshooting Logic

Below is a flowchart to guide your troubleshooting process when encountering low yield in an oxidation reaction.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/GC) start->check_completion incomplete No, starting material remains. check_completion->incomplete Incomplete complete Yes, starting material is consumed. check_completion->complete Complete sub_incomplete Troubleshoot Incomplete Reaction incomplete->sub_incomplete sub_complete Investigate Product Loss complete->sub_complete increase_temp Increase Temperature sub_incomplete->increase_temp extend_time Extend Reaction Time sub_incomplete->extend_time more_oxidant Use More Active/More Oxidant sub_incomplete->more_oxidant workup_loss Check for Loss During Work-up/Purification sub_complete->workup_loss product_degradation Assess Product Stability sub_complete->product_degradation

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Mechanistic Insight: The Swern Oxidation

Understanding the mechanism of your chosen oxidation reaction is key to troubleshooting and optimization. The Swern oxidation proceeds through several key steps:

Swern_Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ElectrophilicSulfur Electrophilic Sulfur Species Activation->ElectrophilicSulfur Alkoxysulfonium Alkoxysulfonium Salt ElectrophilicSulfur->Alkoxysulfonium Alcohol R-CH2OH Alcohol->Alkoxysulfonium Elimination E2 Elimination Alkoxysulfonium->Elimination Base Triethylamine (Base) Base->Elimination Aldehyde Aldehyde (R-CHO) Elimination->Aldehyde DMS Dimethyl Sulfide Elimination->DMS

Optimization

Technical Support Center: Navigating the Thermal Stability of Substituted Benzoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently encountered chall...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently encountered challenges related to the thermal lability of substituted benzoic acids in various synthetic applications. Uncontrolled decarboxylation can lead to significant yield loss, product contamination, and deviations from desired reaction pathways. This guide is designed to provide you with a comprehensive understanding of the factors governing the decarboxylation of these valuable compounds and to offer practical, field-proven strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for substituted benzoic acids?

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For researchers working with substituted benzoic acids, this reaction can be a significant issue, leading to the formation of an undesired aromatic byproduct, which can complicate purification and reduce the overall yield of the target molecule.

Q2: What are the primary drivers of decarboxylation in substituted benzoic acids?

Several factors can induce or accelerate the decarboxylation of substituted benzoic acids. These include:

  • Elevated Temperatures: Heat is a major contributor to decarboxylation. Many decarboxylation reactions are intentionally performed at temperatures exceeding 100°C, with some requiring temperatures in the 200-300°C range.[1]

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium plays a crucial role. For instance, the decarboxylation of aminobenzoic acids has been observed to be facilitated in acidic solutions.[1]

  • Presence of Metal Catalysts: Certain transition metals, notably copper and its salts, are known to catalyze decarboxylation reactions.[1] Palladium catalysts can also promote protodecarboxylation, especially in ortho-substituted benzoic acids.

  • Nature and Position of Substituents: The electronic properties and location of substituents on the aromatic ring have a profound impact on the susceptibility of a benzoic acid to decarboxylation.

Q3: How do substituents on the benzene ring affect the rate of decarboxylation?

The effect of substituents is a critical consideration:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo groups (-F, -Cl, -Br) can stabilize the negative charge that develops on the aromatic ring during the transition state of decarboxylation, thereby increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, particularly at the ortho and para positions, can also accelerate decarboxylation, but through a different mechanism involving stabilization of a positive charge in an electrophilic substitution-like pathway.[2]

  • The Ortho-Effect: A substituent at the ortho position, regardless of its electronic nature, generally increases the rate of decarboxylation. This is attributed to a combination of steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, and potential intramolecular interactions that stabilize the transition state.

Troubleshooting Guide: Identifying and Resolving Unwanted Decarboxylation

This section provides a systematic approach to troubleshooting unexpected decarboxylation during your experiments.

Symptom Potential Cause Recommended Solution
Low yield of desired product with the presence of a byproduct corresponding to the loss of CO₂. Reaction temperature is too high. 1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time. 2. If applicable, explore milder activation methods for your reaction (e.g., using a chemical coupling agent at room temperature instead of high-temperature condensation).
The pH of the reaction is promoting decarboxylation. 1. For acid-sensitive substrates, consider using a non-acidic catalyst or running the reaction under neutral or mildly basic conditions. 2. For base-sensitive substrates, avoid strongly basic conditions. The use of sterically hindered, non-nucleophilic bases can be beneficial.[1]
A metal catalyst is inducing decarboxylation. 1. If possible, choose a catalyst that is less prone to promoting decarboxylation. For example, some palladium-catalyzed reactions can be sensitive to the choice of ligand. 2. Consider protecting the carboxylic acid as an ester before introducing the metal catalyst, followed by a mild deprotection step at the end of the synthesis.
Decarboxylation is observed during the workup procedure. Acidic or basic quench is causing decarboxylation. 1. Use a milder quenching agent. For example, instead of a strong mineral acid, a saturated solution of ammonium chloride can be used. 2. If a basic wash is necessary, use a weak base like sodium bicarbonate and minimize the contact time.
High temperatures during solvent removal. 1. Concentrate the product solution under reduced pressure at a low temperature. 2. If the product is sensitive to heat, consider alternative purification methods that do not require high temperatures, such as precipitation or crystallization at room temperature.
Inconsistent results and varying levels of decarboxylation between batches. "Hot spots" or inconsistent heating. 1. Ensure uniform heating by using a well-stirred oil bath or a heating mantle with a temperature controller. 2. For larger scale reactions, consider the heat transfer properties of the reaction vessel.

Understanding the Mechanisms to Prevent Decarboxylation

A foundational understanding of the reaction mechanisms is key to designing experiments that circumvent decarboxylation.

Thermal Decarboxylation

In the absence of catalysts, thermal decarboxylation often proceeds through a concerted mechanism, particularly for substrates with ortho-hydroxyl or amino groups that can facilitate proton transfer.

Caption: Intramolecular proton transfer in salicylic acid leading to decarboxylation.

To prevent this, it is crucial to keep the reaction temperature as low as possible.

Acid-Catalyzed Decarboxylation

Under acidic conditions, the aromatic ring can be protonated, leading to an intermediate that readily loses carbon dioxide. This is particularly relevant for benzoic acids with electron-donating groups.

G start Substituted Benzoic Acid protonated Protonated Intermediate (Wheland Intermediate) start->protonated + H⁺ product Decarboxylated Product + CO₂ protonated->product - CO₂ - H⁺

Caption: Acid-catalyzed decarboxylation pathway.

To avoid this, maintain a neutral or slightly basic pH if your substrate and other reagents are stable under these conditions.

Metal-Catalyzed Decarboxylation

Transition metals like copper can coordinate to the carboxylate, facilitating the cleavage of the C-C bond.

G start Benzoate Anion complex Copper-Benzoate Complex start->complex + Cu(I) or Cu(II) decarboxylated Aryl-Copper Intermediate complex->decarboxylated - CO₂ product Decarboxylated Product decarboxylated->product Protonolysis

Caption: Copper-catalyzed decarboxylation pathway.

If a metal catalyst is necessary for your desired transformation, consider using ligands that may disfavor the decarboxylation pathway or explore alternative, non-metallic catalysts.

Experimental Protocols for Preventing Decarboxylation

Here are two detailed protocols for common reactions involving substituted benzoic acids, designed to minimize decarboxylation.

Protocol 1: Amide Coupling of a Sensitive Substituted Benzoic Acid

This protocol is designed for a generic substituted benzoic acid that is prone to decarboxylation.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1,1'-[Azobis(methylidene)]di-4,1-piperidinediylbis[N,N-dimethylmethanaminium] tetrafluoroborate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a clean, dry, round-bottom flask under an inert atmosphere, add the substituted benzoic acid.

  • Dissolve the starting material in anhydrous DCM.

  • Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to minimize the risk of decarboxylation.[1]

  • To the cooled solution, add HATU and DIPEA. Stir for 5-10 minutes.

  • Slowly add the amine to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product using column chromatography.

Protocol 2: Fischer Esterification under Mild Conditions

This protocol is an adaptation of the classic Fischer esterification, optimized for thermally sensitive benzoic acids.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Anhydrous Methanol (large excess, can be used as solvent)

  • Thionyl chloride (SOCl₂) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a clean, dry, round-bottom flask under an inert atmosphere, add the substituted benzoic acid and a stir bar.

  • Add a large excess of anhydrous methanol. If the benzoic acid has poor solubility in methanol, a minimal amount of anhydrous DCM can be added as a co-solvent.

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add a catalytic amount of thionyl chloride dropwise to the stirred solution. The in-situ generation of HCl from thionyl chloride and methanol provides a milder acidic catalyst than concentrated sulfuric acid.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the ester by column chromatography if necessary.

Relative Thermal Stability of Substituted Benzoic Acids

The following table provides a general overview of the relative thermal stability of various substituted benzoic acids. The stability is influenced by the nature and position of the substituent.

SubstituentPositionRelative Thermal StabilityRationale
-NO₂ortho, paraLowStrong electron-withdrawing effect stabilizes the transition state of decarboxylation.
-OHortho, paraLowElectron-donating effect and potential for intramolecular hydrogen bonding facilitate decarboxylation.[2]
-NH₂ortho, paraLowStrong electron-donating effect promotes decarboxylation.
-OCH₃ortho, paraModerate to LowElectron-donating effect is less pronounced than -OH or -NH₂.
-Cl, -Brortho, paraModerateInductive electron-withdrawing effect is balanced by a weaker resonance-donating effect.
-CH₃ortho, paraModerate to HighWeak electron-donating effect has a smaller impact on stability.
-NO₂, -OH, -NH₂, -Cl, -Br, -CH₃metaHighSubstituents at the meta position have a less pronounced electronic effect on the carboxyl group and the ipso-carbon.
Unsubstituted-HighBenzoic acid itself is relatively stable and requires high temperatures for decarboxylation.[2]

Note: This table provides a qualitative guide. The actual stability will depend on the specific reaction conditions.

References

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 874-882. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-2,4-dimethylbenzoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-Methoxy-2,4-dimethylbenzoic acid from common reaction byproducts. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-Methoxy-2,4-dimethylbenzoic acid from common reaction byproducts. The information presented herein is grounded in established chemical principles and validated purification techniques to ensure reliable and reproducible results.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 5-Methoxy-2,4-dimethylbenzoic acid in a question-and-answer format.

Frequently Asked Questions

Q1: My crude product is an oil and won't solidify. How can I isolate my product?

A1: Oiling out during crystallization is a common issue, often occurring when the melting point of the solid is lower than the temperature of the crystallization solution.[1] To address this, try adding more of the primary solvent to ensure the compound remains dissolved until crystals can form at a lower temperature.[1] If crystallization is still reluctant, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.[1][2]

Q2: After recrystallization, my yield is very low. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Using too much solvent: This will keep your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent to reach the saturation point.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the mother liquor.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3]

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with a solvent that is not ice-cold: Using room temperature or warm solvent to wash the crystals will redissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for washing.[3]

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. To improve purity, consider a second recrystallization or an alternative purification method such as column chromatography.

Q4: I see a brown precipitate (MnO₂) during my reaction workup after using potassium permanganate. How do I remove it?

A4: The formation of manganese dioxide (MnO₂) is expected when using potassium permanganate as an oxidizing agent.[4][5] This fine brown precipitate can be removed by hot gravity filtration of the reaction mixture.[5] It is crucial to keep the solution hot during filtration to prevent premature crystallization of your desired product.

Q5: My acid-base extraction is not giving a clean separation. What could be going wrong?

A5: Incomplete separation during acid-base extraction can be due to:

  • Insufficient mixing: Ensure thorough mixing of the aqueous and organic layers to allow for complete acid-base reaction and transfer of the carboxylate salt to the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid. A pH at least three units above the pKa of the acid is recommended.[6] Conversely, during the acidification step, the pH should be at least three units below the pKa to ensure complete precipitation of the carboxylic acid.[6]

  • Emulsion formation: Emulsions are a common issue. They can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the emulsion through a pad of celite can be effective.

II. Understanding the Chemistry: Synthesis and Potential Byproducts

5-Methoxy-2,4-dimethylbenzoic acid is commonly synthesized via two primary routes: Friedel-Crafts acylation followed by oxidation, or through a Grignard reaction. Understanding the potential side reactions in these syntheses is key to devising an effective purification strategy.

Synthesis Route 1: Friedel-Crafts Acylation

In this route, 1,3-dimethyl-5-methoxybenzene is acylated, typically with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[7][8] The resulting ketone is then oxidized to the carboxylic acid.

Potential Byproducts:

  • Unreacted starting materials: 1,3-dimethyl-5-methoxybenzene.

  • Polyacylated products: Although the acyl group is deactivating, preventing further acylation, some polyacylated byproducts may form under harsh conditions.[7][9]

  • Isomeric products: Depending on the reaction conditions, minor amounts of other acylated isomers might be produced.

  • Byproducts from oxidation: Incomplete oxidation can leave residual ketone.

Synthesis Route 2: Grignard Reaction

This method involves the formation of a Grignard reagent from a halogenated precursor, such as 1-bromo-5-methoxy-2,4-dimethylbenzene, which is then reacted with carbon dioxide.[10][11][12]

Potential Byproducts:

  • Unreacted Grignard reagent: This is typically quenched during the workup.

  • Coupling products (Wurtz-type): The Grignard reagent can react with the starting halide to form a biphenyl derivative.

  • Byproducts from reaction with water: Grignard reagents are highly reactive with water and will be protonated to form 1,3-dimethyl-5-methoxybenzene.[12][13]

III. Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities. For 5-Methoxy-2,4-dimethylbenzoic acid, a combination of acid-base extraction and recrystallization is often the most effective approach.

A. Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities.[14][15][16] The carboxylic acid is converted to its water-soluble carboxylate salt by treatment with a base, allowing it to be extracted into the aqueous phase, leaving neutral organic impurities in the organic layer.[6][17]

Workflow for Acid-Base Extraction

crude Crude Product (in organic solvent like ether) add_base Add Aqueous Base (e.g., NaHCO3 or NaOH soln) crude->add_base separate Separate Layers (Separatory Funnel) add_base->separate org_layer Organic Layer (Neutral Byproducts) separate->org_layer Top Layer aq_layer Aqueous Layer (Carboxylate Salt) separate->aq_layer Bottom Layer wash_org Wash, Dry, Evaporate org_layer->wash_org acidify Acidify with HCl (to pH < 4) aq_layer->acidify neutral_impurities Isolated Neutral Impurities wash_org->neutral_impurities precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter pure_acid Purified 5-Methoxy-2,4-dimethylbenzoic acid filter->pure_acid

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).[14]

    • Expert Insight: Sodium bicarbonate is a weaker base and is often sufficient to extract the carboxylic acid without reacting with less acidic phenolic impurities.[17]

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Shake vigorously and then allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the carboxylic acid.

  • Combine Aqueous Layers: Combine all aqueous extracts.

  • Backwash (Optional but Recommended): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper, pH ~2).[14] 5-Methoxy-2,4-dimethylbenzoic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and air dry.

B. Recrystallization: For High Purity

Recrystallization is a technique used to purify solids based on differences in solubility.[2][18] The crude solid is dissolved in a hot solvent and then allowed to cool slowly, forming pure crystals while the impurities remain in the solution.[2]

Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For 5-Methoxy-2,4-dimethylbenzoic acid, common solvent systems include ethanol/water or methanol/water mixtures.[5][19]

Quantitative Data for Recrystallization
Solvent SystemTypical Ratio (Solvent 1:Solvent 2)Observations
Ethanol/Water~3:1 to 5:1The compound is dissolved in hot ethanol, and hot water is added until the solution becomes slightly cloudy.[19] A small amount of ethanol is then added to redissolve the precipitate.
Methanol/Water~2:1 to 4:1Similar to the ethanol/water system, with methanol as the primary solvent.
TolueneN/ACan be used for single-solvent recrystallization.[6]
Detailed Protocol for Recrystallization
  • Dissolution: Place the crude 5-Methoxy-2,4-dimethylbenzoic acid in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid.[19] Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[2][3] Do not disturb the flask during this time to allow for the formation of large, pure crystals.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

C. Column Chromatography

For difficult separations or to achieve very high purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent system) is passed through the column. Less polar compounds will elute faster, while more polar compounds will be retained on the column for longer.

A typical solvent system for the purification of benzoic acid derivatives on silica gel would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the desired compound.

IV. References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • The purification of benzoic acid using dividing wall columns - Hydrocarbon Processing. (n.a.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). National Bureau of Standards. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved from [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • The study of Friedel-Crafts type reaction mechanisms - Open Research Online. (n.d.). Retrieved from [Link]

  • friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • ORGANIC SYNTHESES PROCEDURE. (n.d.). Retrieved from [Link]

  • CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents. (n.d.). Retrieved from

  • grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021, May 26). Retrieved from [Link]

  • Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • WO 2010/076810 A2. (2010, July 8). Google Patents. Retrieved from

  • Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! - Master Organic Chemistry. (2011, May 20). Retrieved from [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. (n.d.). Retrieved from

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. (2013, August 30). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methoxy- and Methyl-Substituted Benzoic Acids

For researchers and professionals in drug development and organic chemistry, a nuanced understanding of how substituents influence the magnetic environment of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, a nuanced understanding of how substituents influence the magnetic environment of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure, and the chemical shifts observed are highly sensitive to the electronic effects exerted by functional groups. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for methoxy- and methyl-substituted benzoic acids, offering insights into the interplay of inductive and resonance effects on aromatic systems.

The Dueling Nature of Methoxy and Methyl Substituents: A Theoretical Framework

The chemical shifts in the NMR spectra of substituted benzoic acids are primarily dictated by the electron-donating or electron-withdrawing nature of the substituent. Both methoxy (-OCH₃) and methyl (-CH₃) groups are generally considered electron-donating, yet they influence the electron density of the benzoic acid ring through distinct mechanisms.

The methoxy group exhibits a dual electronic character. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond. Conversely, the lone pairs on the oxygen atom can participate in resonance (+R) , donating electron density into the π-system of the benzene ring. This resonance effect is most pronounced at the ortho and para positions.[1]

The methyl group , on the other hand, is primarily an electron-donating group through an inductive effect (+I) . The alkyl group pushes electron density towards the aromatic ring, thereby increasing the shielding of the ring protons and carbons. Hyperconjugation, the delocalization of sigma electrons from the C-H bonds of the methyl group into the π-system of the ring, also contributes to its electron-donating character.

These electronic effects directly impact the shielding of the aromatic protons and carbons, leading to predictable upfield (lower ppm) or downfield (higher ppm) shifts in the NMR spectrum.

Visualizing Electronic Effects

The interplay of inductive and resonance effects for the methoxy and methyl groups can be visualized as follows:

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_methyl Methyl Group (-CH3) Methoxy Resonance (+R) (Electron-Donating) Inductive (-I) Inductive (-I) (Electron-Withdrawing) Methyl Inductive (+I) (Electron-Donating)

Caption: Electronic effects of methoxy and methyl substituents.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for the ortho, meta, and para isomers of methoxybenzoic acid (anisic acid) and methylbenzoic acid (toluic acid). It is important to note that the data has been compiled from various sources and recorded in different deuterated solvents, which may lead to minor variations in chemical shifts. However, the general trends discussed remain valid.

Table 1: ¹H NMR Chemical Shifts (ppm) of Methoxy- and Methyl-Substituted Benzoic Acids

CompoundSolventAr-H-OCH₃-CH₃-COOH
o-Methoxybenzoic AcidCDCl₃6.9-8.2~3.9-~10.5
m-Methoxybenzoic AcidCDCl₃7.1-7.7~3.8-~11.0
p-Methoxybenzoic AcidDMSO-d₆6.9-7.9~3.8-~12.6
o-Toluic AcidCDCl₃7.2-8.1-~2.7~11.8
m-Toluic AcidCDCl₃7.3-7.9-~2.4~12.7
p-Toluic AcidDMSO-d₆7.3-7.9-~2.4~12.8

Table 2: ¹³C NMR Chemical Shifts (ppm) of Methoxy- and Methyl-Substituted Benzoic Acids

CompoundSolventC=OC-ipsoC-orthoC-metaC-para-OCH₃ / -CH₃
o-Methoxybenzoic AcidCDCl₃~165.9~121.8~159.9, ~112.3~134.3, ~120.2~132.3~56.1
m-Methoxybenzoic AcidCDCl₃~172.0~131.2~118.9, ~122.0~159.7, ~129.7~114.5~55.4
p-Methoxybenzoic AcidDMSO-d₆~167.3~123.7~131.5~113.9~163.2~55.5
o-Toluic AcidCDCl₃~172.9~131.5~140.9, ~125.8~132.3, ~130.8~131.5~21.9
m-Toluic AcidCDCl₃~172.5~130.2~130.8, ~127.4~138.4, ~128.4~133.9~21.2
p-Toluic AcidDMSO-d₆~167.8~128.5~129.8~129.6~143.5~21.6

Disclaimer: The NMR data presented is compiled from various sources and should be used for comparative and educational purposes. Absolute values may vary based on experimental conditions.

Analysis and Interpretation of Spectral Data

¹H NMR Spectra

A close examination of the ¹H NMR data reveals distinct patterns for the two types of substituents.

  • Aromatic Protons: In the methoxy-substituted benzoic acids, the strong +R effect of the methoxy group leads to a significant upfield shift (increased shielding) of the ortho and para protons compared to benzoic acid (δ ~7.4-8.1 ppm). This effect is most pronounced in the para-isomer. For the methyl-substituted benzoic acids, the weaker +I effect of the methyl group also results in an upfield shift of the aromatic protons, but to a lesser extent than the methoxy group.

  • Substituent Protons: The protons of the methoxy group (-OCH₃) typically resonate around 3.8-3.9 ppm, while the methyl protons (-CH₃) are found further upfield at approximately 2.4-2.7 ppm. This is due to the deshielding effect of the electronegative oxygen atom in the methoxy group.

  • Carboxylic Acid Proton: The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and the solvent due to hydrogen bonding. Generally, it appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).

¹³C NMR Spectra

The ¹³C NMR data provides a more quantitative measure of the electronic effects on the carbon framework.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent. However, the effect is not always straightforward due to the interplay of inductive and resonance effects transmitted through the aromatic ring.

  • Aromatic Carbons: The most significant differences are observed in the chemical shifts of the aromatic carbons.

    • In the methoxy-substituted isomers, the carbons at the ortho and para positions experience a pronounced upfield shift due to the strong +R effect of the methoxy group. The carbon directly attached to the methoxy group (C-ipso) is shifted downfield due to the -I effect of the oxygen.

    • For the methyl-substituted isomers, the +I effect of the methyl group leads to a general upfield shift of the aromatic carbons, though the effect is less dramatic than that of the methoxy group.

Experimental Protocol: Acquisition of NMR Spectra

To obtain high-quality NMR data for comparative analysis, a standardized experimental protocol is crucial.

experimental_workflow Sample_Prep 1. Sample Preparation - Weigh ~10-20 mg of the substituted benzoic acid. - Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). - Transfer to a 5 mm NMR tube. Instrument_Setup 2. Instrument Setup - Insert the sample into the NMR spectrometer. - Lock and shim the instrument to ensure a homogeneous magnetic field. Sample_Prep->Instrument_Setup 1H_Acquisition 3. 1H NMR Acquisition - Acquire a standard 1D proton spectrum. - Typical parameters: 16-32 scans, 1-2 s relaxation delay. Instrument_Setup->1H_Acquisition 13C_Acquisition 4. 13C NMR Acquisition - Acquire a proton-decoupled 13C spectrum. - Typical parameters: 256-1024 scans, 2-5 s relaxation delay. 1H_Acquisition->13C_Acquisition Processing 5. Data Processing - Apply Fourier transformation, phase correction, and baseline correction. - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). 13C_Acquisition->Processing

Caption: A standardized workflow for acquiring NMR spectra.

Conclusion

The comparison of ¹H and ¹³C NMR spectra of methoxy- and methyl-substituted benzoic acids provides a clear demonstration of the influence of electronic effects on chemical shifts. The methoxy group, with its potent resonance-donating ability, causes more significant shielding of the ortho and para positions compared to the inductively donating methyl group. These predictable trends are invaluable for the structural elucidation and characterization of substituted aromatic compounds in various fields of chemical and pharmaceutical research. A thorough understanding of these principles allows scientists to interpret NMR data with greater confidence and to predict the spectral features of novel compounds.

References

  • Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). bmse000557: o-Toluic Acid. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). bmse000553: m-Toluic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Chemistry Stack Exchange. Retrieved from [Link]

Sources

Comparative

thermal stability analysis (TGA/DSC) of 5-Methoxy-2,4-dimethylbenzoic acid

Publish Comparison Guide: Thermal Stability Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid Executive Summary: Why This Compound Matters 5-Methoxy-2,4-dimethylbenzoic acid is a critical intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Thermal Stability Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid

Executive Summary: Why This Compound Matters

5-Methoxy-2,4-dimethylbenzoic acid is a critical intermediate in the synthesis of high-value pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents. Its structural integrity during processing—specifically its resistance to decarboxylation and sublimation—directly impacts yield and purity in downstream API synthesis.

This guide provides a rigorous thermal analysis framework using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] Unlike standard protocols, this guide addresses the specific challenges of substituted benzoic acids: differentiating between sublimation, melting, and chemical degradation. We compare its thermal behavior against key structural analogs to establish a baseline for quality control.

Technical Profile & Expected Behavior

Benzoic acid derivatives often exhibit complex thermal events where physical transitions (melting/sublimation) compete with chemical degradation (decarboxylation).

  • Chemical Structure: The presence of a methoxy group at the 5-position and methyl groups at the 2,4-positions creates a unique electronic and steric environment.

  • Critical Thermal Events:

    • Melting: Expected endothermic transition.[3]

    • Sublimation: High vapor pressure in the solid state often leads to mass loss before melting in open systems.

    • Degradation: Decarboxylation (loss of CO₂) typically occurs >200°C but can be catalyzed by trace metals or acidic impurities.

Comparative Analysis: Target vs. Structural Analogs

To validate your data, compare the thermal profile of 5-Methoxy-2,4-dimethylbenzoic acid against these established standards.

FeatureTarget Compound (5-Methoxy-2,4-dimethylbenzoic acid)Precursor Analog (2,4-Dimethylbenzoic acid)Isomeric Analog (4-Methoxy-3,5-dimethylbenzoic acid)
Molecular Weight 180.20 g/mol 150.18 g/mol 180.20 g/mol
Melting Point (MP) ~165–175°C (Predicted) 124–126°C [1]190–194°C [2]
Sublimation Risk Moderate (Steric bulk reduces volatility vs. precursor)High (Significant mass loss <100°C in open pans)Low (Higher lattice energy)
Decarboxylation Onset >210°C >190°C>220°C
Key Differentiator Asymmetric substitution lowers MP relative to symmetric isomer.Lack of methoxy group significantly lowers thermal stability.Symmetry increases crystallinity and MP.

Analyst Note: If your DSC shows a melting point <160°C, suspect contamination with the 2,4-dimethyl precursor or solvent entrapment.

Experimental Protocol: The "Self-Validating" Workflow

Standard TGA/DSC runs often fail for benzoic acids due to sublimation masking the melting point or bursting sealed pans during decarboxylation. Follow this optimized protocol.

A. Sample Preparation Strategy
  • Particle Size: Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Drying: If the sample is hygroscopic, dry at 40°C under vacuum for 4 hours prior to analysis.

  • Mass: Use 3–5 mg. Larger masses (>10 mg) can cause thermal gradients; smaller masses (<2 mg) reduce sensitivity to weak glass transitions.

B. Instrument Configuration
ParameterTGA (Thermogravimetric Analysis) DSC (Differential Scanning Calorimetry) Rationale
Pan Type Alumina (Open) or Aluminum (Pinhole) Hermetically Sealed Aluminum (Tzero) TGA: Pinhole creates a "self-generated atmosphere" to suppress sublimation. DSC: Sealed pans prevent mass loss, ensuring the endotherm is only melting, not evaporation.
Purge Gas Nitrogen (40–60 mL/min)Nitrogen (50 mL/min)Inert atmosphere prevents oxidative degradation, isolating thermal stability.
Heating Rate 10°C/min5°C/minDSC: Slower rate improves resolution of closely spaced events (e.g., melt vs. degradation).
Range Ambient to 400°CAmbient to 250°CStop DSC before significant decomposition to avoid contaminating the cell.

Data Interpretation & Decision Logic

The most common error in analyzing 5-Methoxy-2,4-dimethylbenzoic acid is misinterpreting sublimation as decomposition. Use the following logic to interpret your overlay.

Visualizing the Decision Tree

Thermal_Analysis_Logic Start Start Analysis: Overlay TGA & DSC Event1 Event 1: Endotherm < 100°C Start->Event1 Event2 Event 2: Major Endotherm (160-180°C) Start->Event2 Event3 Event 3: Mass Loss > 200°C Start->Event3 MassLoss1 Is there Mass Loss (TGA)? Event1->MassLoss1 Solvent Result: Residual Solvent/Moisture MassLoss1->Solvent Yes (>1%) SolidTrans Result: Solid-Solid Transition (Polymorph Change) MassLoss1->SolidTrans No MassLoss2 Is there Mass Loss (TGA)? Event2->MassLoss2 Sublimation Result: Sublimation (Use Sealed Pan to Confirm) MassLoss2->Sublimation Yes (Gradual) Melting Result: True Melting Point MassLoss2->Melting No (Sharp Onset) Decarb Result: Degradation (Decarboxylation) Event3->Decarb

Figure 1: Decision tree for interpreting TGA/DSC overlays of substituted benzoic acids.

Key Analysis Steps:
  • The "Sublimation Test": If TGA shows a gradual mass loss starting at ~120°C but DSC shows a sharp endotherm at 170°C, the TGA mass loss is likely sublimation. Action: Repeat TGA with a pinhole lid. If the onset temperature shifts higher, it is sublimation (vapor pressure effect).

  • The "Purity Check": Calculate the heat of fusion (

    
    ) from the DSC melting peak. A pure crystalline sample of this class should yield 
    
    
    
    (approx. 140–200 J/g). Significantly lower values indicate amorphous content or impurities.
  • The "Stability Limit": Define the "stable processing window" as the temperature range between the end of solvent loss and the onset of decarboxylation (typically defined as 1% mass loss in TGA).

Advanced Characterization Workflow

For drug development, simple TGA/DSC is insufficient. Use this advanced workflow to fully characterize the material for regulatory filing.

Workflow Sample Raw Sample (5-Methoxy-2,4-dimethylbenzoic acid) TGA_Screen Step 1: TGA Screening (Open Pan, 10°C/min) Identify Volatiles & Decomp Sample->TGA_Screen DSC_Precise Step 2: DSC Analysis (Sealed Pan, 5°C/min) Determine MP & Purity TGA_Screen->DSC_Precise If stable < 150°C TGA_MS Step 3: TGA-MS/FTIR (Evolved Gas Analysis) Confirm Decarboxylation (CO2) DSC_Precise->TGA_MS If multi-step mass loss Report Final Stability Profile (Safe Processing Window) DSC_Precise->Report TGA_MS->Report

Figure 2: Comprehensive thermal characterization workflow.

References

  • PubChem. (2025).[4] 2,4-Dimethylbenzoic acid Physical Properties. National Library of Medicine. Available at: [Link]

  • ChemZQ. (2025). 4-Methoxy-3,5-dimethylbenzoic acid MSDS and Properties. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 4-methoxy- Phase change data. Available at: [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: A Guide to TGA and DSC. Available at: [Link]

Sources

Validation

Comparative Solubility Profile of Dimethylbenzoic Acid Isomers

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary The solubility behavior of dimethylbenzoic acid (DMBA) isomers is not merely a function...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The solubility behavior of dimethylbenzoic acid (DMBA) isomers is not merely a function of their molecular weight (


) but is strictly governed by crystal lattice energy , molecular symmetry , and the ortho-effect .

This guide provides a comparative analysis of the six positional isomers, with a specific focus on the stark thermodynamic differences between the high-melting 3,4- and 3,5- isomers versus the sterically hindered 2,6- isomer. For researchers in purification and drug formulation, understanding these nuances is critical for designing efficient crystallization and extraction protocols.

Structural & Thermodynamic Basis of Solubility

Solubility (


) in this series is inversely correlated with the melting point (

), following the general thermodynamic relationship where higher crystal lattice energy (enthalpy of fusion,

) imposes a greater energy penalty for solvation.
Comparative Physicochemical Data Table
IsomerStructureMelting Point (°C)pKa (approx.)Water Solubility (

)
Lattice Stability
2,3-Dimethylbenzoic acid vicinal-ortho144–1463.77ModerateMedium
2,4-Dimethylbenzoic acid asym-ortho124–1264.200.16 g/L Low (High Solubility)
2,5-Dimethylbenzoic acid para-ortho132–1353.990.18 g/L Low (High Solubility)
2,6-Dimethylbenzoic acid di-ortho114–116 3.36 High (Predicted)Lowest (Steric Twist)
3,4-Dimethylbenzoic acid vicinal-meta/para163–166 4.400.129 g/L Highest (Efficient Packing)
3,5-Dimethylbenzoic acid sym-meta1664.28LowHigh
Mechanism of Action
  • The "Ortho Effect" (2,6-DMBA): The two methyl groups at the 2,6-positions create significant steric hindrance, forcing the carboxyl group out of coplanarity with the benzene ring. This prevents efficient

    
    -stacking in the crystal lattice, resulting in the lowest melting point  (
    
    
    
    ) and theoretically the highest solubility in organic solvents. It also increases acidity (lowest pKa) by inhibiting resonance destabilization of the carboxylate.
  • Symmetry & Packing (3,4- & 3,5-DMBA): These isomers lack ortho-interference and possess higher symmetry, allowing for tight crystal packing. The high melting points (

    
    ) indicate high lattice energy, making them the least soluble  isomers in most solvents.
    

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For determining absolute solubility in pure solvents (Water, Methanol, DMSO).

Reagents: DMBA Isomer (Solid, >98% purity), Solvent (HPLC Grade).

  • Preparation: Add excess solid DMBA (~500 mg) to 10 mL of solvent in a borosilicate glass vial.

  • Equilibration:

    • Seal vial and place in a temperature-controlled orbital shaker.

    • Set temperature to

      
      .
      
    • Shake at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling:

    • Stop shaking and allow solids to settle for 1 hour.

    • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

      
       to prevent precipitation).
      
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Detection: UV at 240 nm.

    • Calculation:

      
      .
      
Protocol B: Differential pH Extraction (Purification Strategy)

Exploiting pKa differences to separate 2,6-DMBA from 3,4-DMBA.

Principle: 2,6-DMBA (


) is significantly more acidic than 3,4-DMBA (

).
  • Dissolution: Dissolve the isomer mixture in Ethyl Acetate (

    
     concentration).
    
  • Selective Extraction (Step 1):

    • Wash organic phase with Phosphate Buffer pH 4.0 .

    • Mechanism:[1] At pH 4.0, 2,6-DMBA is largely ionized (

      
      ) and partitions into the aqueous phase. 3,4-DMBA remains protonated (neutral) and stays in the organic phase.
      
  • Recovery:

    • Aqueous Layer: Acidify to pH 1.0 with HCl to precipitate pure 2,6-DMBA.

    • Organic Layer: Evaporate to recover enriched 3,4-DMBA.

Visualization of Workflows

Figure 1: Solubility Measurement Logic Flow

This diagram illustrates the decision-making process for accurate solubility data generation, ensuring self-validation of equilibrium.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24h @ 25°C) Start->Equilibrate Check Solid Persists? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm PTFE) Check->Filter Yes AddSolid->Equilibrate Analyze HPLC Quantification Filter->Analyze Validation Check: 48h vs 24h Data Analyze->Validation Validation->Equilibrate Diff > 5% Report Report Solubility Validation->Report Diff < 5%

Caption: Self-validating workflow for solubility determination. The "48h vs 24h" check ensures thermodynamic equilibrium has been reached.

Figure 2: Structural Influence on Solubility

A schematic representation of how substituent position dictates physical properties.

StructureProperty Isomer Dimethylbenzoic Acid Isomers Ortho Ortho-Substitution (2,6- / 2,4- / 2,5-) Isomer->Ortho MetaPara Meta/Para-Substitution (3,4- / 3,5-) Isomer->MetaPara Steric High Steric Hindrance (Twisted Carboxyl Group) Ortho->Steric Packing Efficient Packing (Planar Structure) MetaPara->Packing Lattice Low Lattice Energy (Low Melting Point) Steric->Lattice HighLattice High Lattice Energy (High Melting Point) Packing->HighLattice SolubilityHigh HIGHER Solubility (Organic Solvents) Lattice->SolubilityHigh SolubilityLow LOWER Solubility (Organic Solvents) HighLattice->SolubilityLow

Caption: Causal relationship between molecular substitution patterns, crystal lattice energy, and resulting solubility profiles.

Implications for Process Design

  • Solvent Selection:

    • For Separation: Use Water/Ethanol mixtures . The differential solubility is most pronounced in semi-polar solvents where the hydrophobic effect of the methyl groups competes with the hydration of the carboxyl group.

    • For Reaction: Use Methanol or DMSO . All isomers show high solubility (

      
      ), ensuring homogeneous reaction conditions.
      
  • Crystallization Strategy:

    • To purify 3,4-DMBA from a mixture: Use a high-temperature recrystallization from Toluene. Its high melting point (

      
      ) ensures it crystallizes out first upon cooling, while the ortho-isomers remain in solution.
      
    • To isolate 2,6-DMBA : Use pH-swing extraction (Protocol B) rather than crystallization, as its high solubility and low melting point make crystallization difficult and prone to oiling out.

References

  • NIST Chemistry WebBook. Benzoic acid, 3,4-dimethyl- Phase change data. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 2,4-Dimethylbenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2,3-dimethyl-. Céondo GmbH.[3] [Link]

  • Belhachemi, B., et al. (1996). Determination of melting enthalpies and solubility curves in n-hexane of 2,3- and 3,5-dimethyl benzoic acids. Fluid Phase Equilibria. (Cited via NIST).[1][2]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Certifying the Purity of 5-Methoxy-2,4-dimethylbenzoic Acid

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. The reagent 5-Methoxy-2,4-dimethylbenzoic acid (Molecular Formula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. The reagent 5-Methoxy-2,4-dimethylbenzoic acid (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.2 g/mol ), a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of complex molecules. Its purity is not a trivial specification but a crucial parameter that dictates reaction efficiency, yield, and the impurity profile of the final product.

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of 5-Methoxy-2,4-dimethylbenzoic acid. We will move beyond mere procedural lists to explore the causality behind experimental choices, enabling you to establish a robust, self-validating quality control system for this and similar reagents.

The Imperative for an Orthogonal Approach

No single analytical technique is infallible. A comprehensive purity certification relies on an orthogonal approach, where multiple methods based on different chemical and physical principles are employed. This strategy ensures that a wide range of potential impurities—structurally related analogues, starting materials, residual solvents, and inorganic contaminants—are reliably detected and quantified. For a molecule like 5-Methoxy-2,4-dimethylbenzoic acid, a multi-faceted approach is non-negotiable.

Comparative Analysis of Core Purity-Certifying Techniques

We will evaluate four principal techniques for the analysis of 5-Methoxy-2,4-dimethylbenzoic acid:

  • High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identity confirmation.

The following table summarizes the primary role and performance characteristics of each recommended technique.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
HPLC (UV-DAD) Differential partitioning between stationary and mobile phasesRetention time, relative peak area % of impurities, peak purity analysis>99% (by peak area normalization)High sensitivity and resolution for non-volatile impurities; quantitative.[1]Requires a reference standard for absolute quantification; method development can be time-consuming.
qNMR (¹H NMR) Intrinsic proportionality between signal intensity and molar concentrationAbsolute purity value (% w/w) against a certified internal standardProvides a direct, absolute purity value (e.g., 99.5% w/w)Primary quantitative method; does not require a standard of the analyte itself; provides structural information.[2][3]Lower sensitivity than HPLC for trace impurities; requires a high-purity, non-interfering internal standard.[4]
GC-MS Separation by volatility and partitioning, followed by mass-based detectionIdentification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials)Absence of significant impurity peaksHigh sensitivity for volatile compounds; provides structural confirmation of impurities via mass spectra.Requires derivatization for non-volatile carboxylic acids; potential for thermal degradation.[5]
FTIR Absorption of infrared radiation by molecular vibrationsConfirmation of key functional groups (e.g., -COOH, C-O, aromatic C-H)Matches reference spectrumRapid, non-destructive confirmation of molecular identity and functional groups.[6]Provides limited quantitative information; not suitable for detecting minor impurities.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone for assessing the purity of non-volatile organic molecules. For 5-Methoxy-2,4-dimethylbenzoic acid, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.

Causality of Method Design: We select a C18 column as it provides excellent retention for aromatic carboxylic acids. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa typically ~4-5). This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. An organic modifier gradient (e.g., acetonitrile or methanol) is employed to elute a wide range of potential impurities with varying polarities. A photodiode array (PDA) detector is crucial as it allows for peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.[1]

Workflow for HPLC Method Development

Caption: HPLC workflow for purity analysis.

Experimental Protocol: HPLC-DAD
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the 5-Methoxy-2,4-dimethylbenzoic acid sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Wavelength: 230 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all integrated peaks. The peak purity function of the DAD should be used to confirm the homogeneity of the main peak.

II. Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While HPLC provides a relative purity based on peak area, qNMR offers a direct, absolute measure of the mass fraction of the analyte in the sample.[7] The principle is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, we can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[2]

Causality of Method Design: The selection of the internal standard is the most critical step.[4] It must be of high, certified purity (≥99.5%), stable, non-volatile, and possess sharp proton signals that do not overlap with any signals from the analyte or residual solvents.[8] For 5-Methoxy-2,4-dimethylbenzoic acid, maleic acid or 1,4-dinitrobenzene are suitable candidates, as their aromatic or olefinic protons resonate in regions typically clear of the analyte's signals. A deuterated solvent in which both the analyte and standard are fully soluble is essential.[3] A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is paramount for accurate integration.

Workflow for qNMR Purity Assay

QNMR_Workflow A Accurately weigh Analyte (10-20 mg) C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (5-10 mg) B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR Spectrum (with long D1 delay) D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Integrate Analyte and Standard Signals F->G H Calculate Absolute Purity using the qNMR Equation G->H

Caption: Quantitative NMR workflow for absolute purity.

Experimental Protocol: ¹H qNMR
  • Materials:

    • 5-Methoxy-2,4-dimethylbenzoic acid sample.

    • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity).

    • Deuterated Solvent (e.g., DMSO-d₆).

    • Analytical balance (4 or 5 decimal places).

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 5-Methoxy-2,4-dimethylbenzoic acid sample into a clean vial.

    • Accurately weigh approximately 8 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (should be at least 5x the longest T1).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., one of the singlet aromatic protons) and a signal from the internal standard (e.g., the singlet for the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity (Purityₐ) using the following equation:

      Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (MWₐ / MWₛₜd) * (mₛₜd / mₐ) * Purityₛₜd (%)

      Where:

      • I: Integral area

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight

      • m: mass

      • a: analyte (5-Methoxy-2,4-dimethylbenzoic acid)

      • std: internal standard

III. Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from synthesis or purification, or unreacted volatile starting materials. Due to the low volatility of carboxylic acids, a derivatization step is mandatory.[5]

Causality of Method Design: We must convert the polar carboxylic acid group into a non-polar, volatile ester or silyl derivative. Methylation using (trimethylsilyl)diazomethane or esterification with BF₃/methanol are common, effective choices.[9] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a rapid and efficient method. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification of any detected impurities by comparing their fragmentation patterns to spectral libraries.

Workflow for GC-MS Derivatization and Analysis

Caption: GC-MS workflow including required derivatization.

Experimental Protocol: GC-MS (Silylation)
  • Materials:

    • 5-Methoxy-2,4-dimethylbenzoic acid sample.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Anhydrous Pyridine or Acetonitrile.

    • GC-MS system with a standard non-polar capillary column (e.g., DB-5ms).

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line: 290 °C

    • MS Ion Source: 230 °C

    • Scan Range: 40-500 m/z.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for any peaks other than the main silylated derivative. Identify impurity peaks by comparing their mass spectra against the NIST/Wiley library.

IV. Fourier-Transform Infrared Spectroscopy (FTIR): Identity Confirmation

FTIR is a rapid, non-destructive technique used to confirm the identity of the compound by verifying its functional groups. While not a quantitative purity tool, it serves as an essential identity check and can quickly flag a grossly impure or incorrect material.

Causality of Method Design: The infrared spectrum of a molecule is unique, acting as a "molecular fingerprint." For 5-Methoxy-2,4-dimethylbenzoic acid, we expect to see characteristic absorption bands corresponding to the carboxylic acid O-H stretch (a very broad band), the C=O stretch, the aromatic C=C and C-H stretches, and the C-O ether stretch.[6][10] The absence of these bands, or the presence of unexpected strong bands, would indicate a significant structural issue.

Key Vibrational Modes for 5-Methoxy-2,4-dimethylbenzoic Acid
Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
2500-3300O-H stretch (Carboxylic Acid Dimer)Very broad, strong absorption
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption
1600-1450C=C stretch (Aromatic Ring)Multiple sharp bands
1250-1300 & 1000-1100C-O stretch (Acid & Ether)Strong absorptions
~900O-H wag (Out-of-plane bend)Broad, medium intensity
Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: Compare the acquired spectrum to a reference spectrum if available. Verify the presence of the key characteristic bands listed above.

Conclusion: A Self-Validating System

By systematically employing this orthogonal quartet of analytical techniques—HPLC for relative purity and impurity profiling, qNMR for absolute purity assay, GC-MS for volatile contaminants, and FTIR for identity confirmation—a researcher can build a comprehensive and self-validating quality dossier for 5-Methoxy-2,4-dimethylbenzoic acid. Each method provides a unique and complementary piece of the purity puzzle, ensuring that the material used in subsequent research and development is of the highest, most rigorously certified quality. This multi-pronged approach embodies the principles of scientific integrity, providing the trustworthiness required for high-stakes research and development.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry Clinic. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Zenon's Blog. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Chromatography Forum. Retrieved from [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic | PDF. Scribd. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity?. Quora. Retrieved from [Link]

  • Scribd. (n.d.). Method Validation for Benzoic Acid Analysis | PDF. Scribd. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Retrieved from [Link]

  • MDPI. (2024, October 9). (4aS,5S,6aR,10aR,10bR)-5-Methoxy-9,9-dimethyl-4a,5,6a,7,10a,10b-hexahydro-12H-[2][3]dioxino[4′,5′:5,6]pyrano[4,3-b][1,. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-methylbenzoic acid (C9H10O3). PubChemLite. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 263218. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • Chemsrc. (2025, August 20). 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. Chemsrc. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). J-STAGE. Retrieved from [Link]

  • CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. CNKI. Retrieved from [Link]

Sources

Validation

Cross-Reactivity Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid: A Technical Guide

Topic: Cross-Reactivity Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid in Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 5-Methoxy-2,4-dimethylbenzoic Acid in Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of small molecule immunoassays, 5-Methoxy-2,4-dimethylbenzoic acid presents a unique challenge. While structurally related to the common preservative Benzoic Acid and the metabolite 4-Methoxybenzoic acid , its polysubstituted nature introduces significant steric and electronic factors that alter antibody recognition.

This guide analyzes the performance of this compound within the landscape of existing benzoic acid immunoassays. It provides a mechanistic explanation of cross-reactivity (CR) failures, details a self-validating protocol for quantification, and compares the efficacy of immunoassay screening against chromatographic alternatives.

Structural Analysis & Mechanism of Interference

To understand how 5-Methoxy-2,4-dimethylbenzoic acid behaves in an immunoassay, we must first map its epitope availability against standard antibody binding pockets.

The "Steric Shield" Effect: Most commercial anti-benzoic acid antibodies (e.g., Clone BZA or mAb 6D8) are raised against immunogens conjugated via the para (4-position) or meta (3-position).

  • Benzoic Acid (Target): Planar, accessible ring. High affinity.

  • 5-Methoxy-2,4-dimethylbenzoic acid (Analyte): The methyl groups at positions 2 and 4 create a "steric shield."

    • Ortho-Effect (2-Methyl): Twists the carboxyl group out of plane relative to the phenyl ring, disrupting the hydrogen bond network often required for high-affinity binding.

    • Meta-Effect (5-Methoxy): Adds electron density but also bulk, potentially clashing with hydrophobic residues in the antibody's Complementarity Determining Regions (CDRs).

Visualizing the Interaction

The following diagram illustrates the structural mismatch that typically leads to low cross-reactivity (<1%) in generic assays.

AntibodyInteraction cluster_Pocket Antibody Binding Pocket Antibody Anti-Benzoic Acid Antibody (Clone BZA) Residue1 Hydrophobic Residue (Trp/Tyr) Residue2 Positively Charged Residue (Arg/Lys) Target Benzoic Acid (High Affinity) Target->Residue1 Pi-Stacking Target->Residue2 Ionic Interaction (COO-) Analyte 5-Methoxy-2,4-dimethylbenzoic Acid (Steric Clash) Analyte->Residue1 Blocked by 4-Me/5-OMe Analyte->Residue2 Weakened by Twist (2-Me)

Figure 1: Mechanistic comparison of ligand binding. The 2,4-dimethyl substitution pattern in the analyte induces steric clashes with the antibody binding pocket designed for the planar benzoic acid.

Comparative Analysis: Immunoassay vs. Alternatives

When detecting 5-Methoxy-2,4-dimethylbenzoic acid, researchers often choose between adapting a generic ELISA or developing a specific method.

FeatureGeneric Benzoic Acid ELISACustom Specific ELISALC-MS/MS (Gold Standard)
Primary Target Benzoic Acid5-Methoxy-2,4-dimethylbenzoic acidMass-to-Charge (m/z)
Cross-Reactivity Low (<0.1% - 5%) High (100%) N/A (Separation based)
Sensitivity (IC50) >10,000 ng/mL (Poor)1–10 ng/mL (Excellent)<0.1 ng/mL
Throughput High (96-well)High (96-well)Low/Medium
Cost Per Sample Low ($)Medium (

)
High (

$)
Use Case Screening for total benzoatesRoutine monitoring of specific metaboliteConfirmation & Reference

Expert Insight: Do not rely on generic "Benzoic Acid" kits for quantifying this specific molecule. The cross-reactivity is typically insufficient for accurate quantitation, leading to high false negatives.

Experimental Protocol: Validating Cross-Reactivity

To determine if an existing antibody can be repurposed, or to validate the specificity of a new assay, you must determine the Cross-Reactivity (CR%) via IC50 displacement.

Reagents Required[1][2][3][4][5][6][7]
  • Antibody: Anti-Benzoic Acid Monoclonal Antibody (e.g., Clone BZA or equivalent).[1]

  • Tracer: HRP-conjugated Benzoic Acid.

  • Standards:

    • Standard A: Benzoic Acid (Reference).[4][8]

    • Standard B: 5-Methoxy-2,4-dimethylbenzoic acid (Analyte).

  • Matrix: Assay Buffer (PBS + 0.1% BSA).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve both compounds in DMSO to 1 mg/mL.

    • Dilute in Assay Buffer to generate an 8-point logarithmic series (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 ng/mL).

  • Competitive Incubation:

    • Add 50 µL of Standard (A or B) to respective wells.

    • Add 50 µL of HRP-Conjugate (fixed concentration).

    • Add 50 µL of Antibody solution.

    • Mechanism:[2][7] The free analyte competes with the HRP-conjugate for antibody binding sites.

    • Incubate for 60 min at RT (shaking recommended).

  • Detection:

    • Wash plate 3x with PBST.

    • Add TMB Substrate. Stop reaction with 1N HCl after 15 min.

    • Read OD450.[2]

  • Data Analysis (The Logic):

    • Plot OD450 vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4PL) Model .

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both compounds.

Calculation of % Cross-Reactivity


  • Interpretation:

    • CR > 50%: The assay is suitable for the analyte.

    • CR < 1%: The assay cannot detect the analyte; a specific antibody is required.

Workflow Visualization

The following diagram outlines the decision matrix and validation workflow for researchers handling this compound.

ValidationWorkflow Start Start: Need to Detect 5-Methoxy-2,4-dimethylbenzoic acid SelectAb Select Candidate Antibody (Anti-Benzoic Acid) Start->SelectAb RunELISA Run Competitive ELISA (Parallel Dilutions) SelectAb->RunELISA CalcIC50 Calculate IC50 & %CR RunELISA->CalcIC50 Decision Is %CR > 20%? CalcIC50->Decision Valid Assay Validated: Proceed to Matrix Testing Decision->Valid Yes Invalid Assay Invalid: Develop Specific Ab or Use LC-MS Decision->Invalid No DesignHapten Hapten Design Strategy: Link via C1 Carboxyl to expose Methoxy/Methyl groups Invalid->DesignHapten

Figure 2: Validation workflow for assessing immunoassay suitability. If cross-reactivity is insufficient, hapten design strategies must be employed.

References
  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link

  • Wang, Y., et al. (2023).[9] "Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food." Analytical Methods, 15(45), 6229-6238.[8][9] Link

  • BenchChem. (2025).[3] A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 4-Methoxybenzoic Acid. Link

  • Creative Diagnostics. RHA™ anti-Benzoic Acid monoclonal antibody, clone BZA Datasheet. Link

Sources

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